Sodium t-amyl oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H22NaO |
|---|---|
Molecular Weight |
181.27 g/mol |
InChI |
InChI=1S/C10H22O.Na/c1-7-9(3,4)11-10(5,6)8-2;/h7-8H2,1-6H3; |
InChI Key |
UIIJZQVROQHLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(C)(C)CC.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium t-Amyl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide, also known as sodium tert-amylate or sodium 2-methyl-2-butoxide, is a strong, non-nucleophilic base with significant applications in organic synthesis. Its bulky tertiary structure and potent basicity make it a valuable reagent for deprotonation reactions where the introduction of a nucleophile is undesirable. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is typically a white to light tan, free-flowing powder that is highly sensitive to moisture and air.[1][2] It is more soluble in a range of organic solvents compared to its more common counterpart, sodium t-butoxide, enhancing its utility in various reaction media.[3][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NaO | [5][6] |
| Molecular Weight | 110.13 g/mol | [5][6] |
| Appearance | White to light tan or orange-green powder/crystals | [7][8] |
| Melting Point | >200 °C | [1][5] |
| Boiling Point | 102 °C at 760 mmHg | [5] |
| Density | 0.904 g/mL at 25 °C | [1][5] |
| pKa of Conjugate Acid (t-Amyl Alcohol) | 18.54 | [9] |
| Flash Point | -21 °C | [1][5] |
| Water Solubility | Reacts violently | [5][10] |
Solubility
This compound exhibits good solubility in a variety of aprotic organic solvents. This property is advantageous for creating homogeneous reaction mixtures.
| Solvent | Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Toluene | Soluble | [3] |
| Cyclohexane | Soluble | [3] |
| Hexane | Soluble | [3] |
| Diglyme | Soluble | [3] |
Reactivity and Applications
As a strong, sterically hindered base, this compound is primarily used in reactions requiring the abstraction of a proton without subsequent nucleophilic attack.
Basicity
With the conjugate acid, tert-amyl alcohol, having a pKa of approximately 18.54, this compound is a potent base capable of deprotonating a wide range of carbon and heteroatom acids.[9] Its basic strength is greater than that of primary and secondary alkoxides.[3][11]
Key Applications in Organic Synthesis
-
Deprotonation and Enolate Formation : It is effective for the generation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or other reactions.[1][12]
-
Elimination Reactions : Its bulky nature favors the formation of Hofmann elimination products from appropriate substrates.[3][11]
-
Catalysis : It serves as a catalyst in various base-catalyzed reactions and polymerization processes.[3][13]
-
Wittig Reactions : this compound can be employed as the strong base required to deprotonate the phosphonium salt to form the phosphorus ylide.[2][4]
-
N-Cyanation of Amines : It is used as a base in the N-cyanation of secondary amines.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sodium metal with tert-amyl alcohol. The reaction is exothermic and requires an inert atmosphere to prevent the reaction of sodium with atmospheric moisture and oxygen.
Methodology:
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled.
-
Inert Atmosphere : The system is purged with dry nitrogen or argon.
-
Reagent Addition : An inert organic solvent (e.g., toluene, hexane) is added to the flask, followed by the addition of sodium metal dispersion or freshly cut sodium pieces.
-
Reaction Initiation : Tert-amyl alcohol is added dropwise from the dropping funnel to the stirred suspension of sodium metal in the inert solvent. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion : The mixture is heated to reflux until all the sodium metal has reacted, which is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.
-
Isolation : The solvent and excess tert-amyl alcohol can be removed under reduced pressure to yield this compound as a solid powder. For many applications, the resulting solution of this compound is used directly.
A patented method describes accelerating the reaction by using a catalytic amount of a metal salt like titanium tetrachloride, which can reduce the reaction time significantly.[14]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Protocol for Alkylation of a Ketone
This protocol describes a general procedure for the α-alkylation of a ketone using this compound as the base.
Methodology:
-
Enolate Formation : To a stirred solution of this compound in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere, a solution of the ketone in the same solvent is added dropwise at a suitable temperature (often 0 °C or room temperature). The mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation : The alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture, and the reaction is allowed to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching : Upon completion, the reaction is quenched by the addition of a protic source, such as water or a saturated aqueous ammonium chloride solution.
-
Extraction and Purification : The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography.
Logical Relationship in Ketone Alkylation
Caption: Logical flow of a ketone alkylation reaction.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of the tert-amoxide anion is expected to show three signals corresponding to the methyl, methylene, and the other two methyl groups. Due to the electron-donating effect of the anionic oxygen, the signals are expected to be shifted upfield compared to tert-amyl alcohol.
-
-CH₂- : Quartet
-
-CH₃ (of ethyl group): Triplet
-
-(CH₃)₂ : Singlet
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals for the four non-equivalent carbon atoms in the tert-amoxide anion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of the broad O-H stretching band (typically around 3300 cm⁻¹) seen in its parent alcohol. Strong C-H stretching bands would be observed below 3000 cm⁻¹. The C-O stretching frequency would also be a characteristic feature.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability : It is a flammable solid and may self-heat, potentially catching fire.[7] It should be kept away from heat, sparks, and open flames.[5]
-
Reactivity with Water : It reacts violently with water, releasing flammable gases.[5][10] It is also sensitive to air and moisture, hydrolyzing to form sodium hydroxide and tert-amyl alcohol.[11]
-
Corrosivity : It causes severe skin burns and eye damage.[7]
-
Handling : All handling should be conducted in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).[5][11] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, acids, and oxidizing agents.[3][5]
Conclusion
This compound is a powerful and versatile strong base with significant advantages in organic synthesis, particularly due to its high solubility in organic solvents and its non-nucleophilic, sterically hindered nature. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C10H22NaO | CID 70700164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]
Synthesis of Sodium t-Amyl Oxide: A Laboratory-Scale Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of sodium t-amyl oxide (also known as sodium tert-pentoxide), a strong, non-nucleophilic base widely employed in organic synthesis for applications such as deprotonation, elimination, and base-catalyzed reactions.[1][2] This document details established experimental protocols, presents quantitative data for reaction optimization, and illustrates the synthetic workflow.
Core Synthesis Route
The principal laboratory method for preparing this compound involves the reaction of metallic sodium with t-amyl alcohol (2-methyl-2-butanol). The reaction proceeds via the deprotonation of the tertiary alcohol by the alkali metal, liberating hydrogen gas and forming the corresponding sodium alkoxide.
Reaction: 2 Na + 2 (CH₃)₂C(OH)CH₂CH₃ → 2 NaOC(CH₃)₂CH₂CH₃ + H₂
Due to the heterogeneous nature of the reaction between solid (or molten) sodium and liquid t-amyl alcohol, the reaction rate can be slow.[3] To enhance the reaction efficiency, an inert solvent is often employed, and in some protocols, a catalyst or dispersant is added to increase the surface area of the molten sodium.[3][4][5]
Comparative Reaction Conditions
The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methodologies.
| Method | Reactants | Solvent | Catalyst/Additive | Temperature | Reaction Time | Reference |
| Standard Reflux | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | None | 102°C (Reflux) | ~24 hours | [3] |
| Inert Solvent | Sodium, t-Amyl Alcohol | Inert Organic Solvent | None | Reflux | 8 - 40 hours | [4][5] |
| Salt Dispersant | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | 15g Sodium Chloride | 102°C (Reflux) | ~12 hours | [3] |
| Catalytic | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | 0.125g Anhydrous AlCl₃ | 102°C (Reflux) | ~5.5 hours | [3] |
Detailed Experimental Protocols
Below are two detailed protocols for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis in an Inert Solvent
This protocol utilizes an inert organic solvent to facilitate the reaction and subsequent product isolation.
Materials:
-
Metallic Sodium
-
t-Amyl Alcohol (anhydrous)
-
Inert Organic Solvent (e.g., n-hexane, toluene, or 1,2,4-trimethylbenzene)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Assembly and Inerting: Assemble the reaction apparatus (three-neck flask, condenser, stirrer) and ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen gas.
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the reaction flask with t-amyl alcohol and the inert organic solvent. The molar ratio of sodium to t-amyl alcohol should be in the range of 1:1.2 to 1:10, and the weight ratio of t-amyl alcohol to the inert solvent can range from 1:0.5 to 1:50.[5]
-
Addition of Sodium: Carefully add small, clean pieces of metallic sodium to the reaction mixture.
-
Reaction: Begin vigorous stirring and heat the mixture to reflux. The reaction is typically maintained at reflux for 8 to 40 hours under a nitrogen atmosphere.[4][5] The completion of the reaction is indicated by the complete consumption of the metallic sodium.
-
Solvent Removal (Atmospheric): Once the reaction is complete, arrange the apparatus for distillation. Distill off the excess t-amyl alcohol at atmospheric pressure.[4][5]
-
Solvent Removal (Vacuum): After the bulk of the t-amyl alcohol has been removed, apply a vacuum (to approximately -0.08 to -0.098 MPa) to distill the remaining inert organic solvent.[4][5]
-
Product Isolation: During the final stages of vacuum distillation, reduce the stirring rate to 10-80 rpm to facilitate the formation of a granular product.[4][5] Once all solvent is removed, cool the resulting granular this compound to below 40°C under nitrogen.[4][5]
-
Packaging: The final product should be stored in an airtight container under an inert atmosphere, as it is sensitive to air and moisture.[2]
Protocol 2: Catalyzed Synthesis in Excess t-Amyl Alcohol
This accelerated protocol employs a metal salt as a dispersant to reduce the reaction time.
Materials:
-
Metallic Sodium (5 g)
-
t-Amyl Alcohol (150 mL, anhydrous)
-
Anhydrous Aluminum Chloride (0.125 g)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Assembly and Inerting: Set up the reaction apparatus as described in Protocol 1 and purge with dry nitrogen.
-
Charging the Reactor: Charge the flask with t-amyl alcohol and anhydrous aluminum chloride under a positive pressure of nitrogen.
-
Addition of Sodium: Add the metallic sodium to the stirred mixture.
-
Reaction: Heat the mixture to 102°C (reflux) with vigorous stirring.[3] The molten sodium will be dispersed by the catalyst, significantly increasing the reaction rate. The reaction should be complete in approximately 5.5 hours, as indicated by the full dissolution of sodium.[3]
-
Product Use: The resulting solution of this compound in t-amyl alcohol can be cooled and used directly in subsequent reactions.[3] Alternatively, the excess solvent can be removed via distillation as described in Protocol 1 to isolate the solid product.
Process Visualization
The following diagrams illustrate the key logical and experimental workflows for the synthesis of this compound.
Caption: Core reaction pathway for this compound synthesis.
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
- 3. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. CN102001915A - Manufacturing method of granular sodium tert-pentoxide - Google Patents [patents.google.com]
In-Depth Technical Guide to Sodium t-Amyl Oxide (Sodium tert-Pentoxide)
CAS Number: 14593-46-5
This technical guide provides a comprehensive overview of sodium t-amyl oxide, also known as sodium tert-pentoxide, a strong alkoxide base utilized in various chemical syntheses. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations.
Core Properties and Data
This compound is a reactive chemical compound valued for its strong basicity and solubility in organic solvents.[1] It is a versatile reagent in organic synthesis, particularly in reactions requiring a non-nucleophilic strong base.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 14593-46-5 | [2][3][4][5] |
| Molecular Formula | C₅H₁₁NaO | [1][4] |
| Molecular Weight | 110.13 g/mol | [4][5] |
| Appearance | Cream or light tan powder | [2][3] |
| Melting Point | >200 °C | [2][3] |
| Density | 0.904 g/mL at 25 °C | [2][3] |
| Flash Point | -21 °C | [2][3] |
| Solubility | Soluble in cyclohexane, diglyme, hexane, THF, and toluene. Reacts with water. | [1] |
| Sensitivity | Air and moisture sensitive. | [2] |
Safety and Handling
This compound is a flammable and corrosive solid that reacts with water.[2][3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and reaction with atmospheric moisture. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from water and sources of ignition.[2]
Synthesis of this compound
This compound is typically synthesized by the reaction of sodium metal with tert-amyl alcohol. The reaction is exothermic and requires careful control of conditions to ensure safety and product purity.
Laboratory Scale Synthesis Protocol
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Sodium metal
-
tert-Amyl alcohol (anhydrous)
-
Anhydrous toluene (or other inert solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Inert gas supply (nitrogen or argon)
-
Heating mantle
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an inert gas inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous toluene and tert-amyl alcohol.
-
Carefully add small, clean pieces of sodium metal to the stirred solution.
-
Heat the reaction mixture to reflux. The reaction is typically complete when all the sodium metal has dissolved. This can take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solution of this compound in toluene can be used directly, or the solvent can be removed under reduced pressure to yield the solid product.
Industrial Scale Synthesis
On an industrial scale, the synthesis of granular this compound involves the reaction of sodium metal with tert-amyl alcohol in an inert organic solvent.[6] The process is carried out in a reactor under a nitrogen atmosphere with reflux for 8-40 hours.[7] After the reaction, excess tert-amyl alcohol and the inert solvent are removed by distillation and vacuum distillation, respectively, to yield the granular product.[6][7]
Key Applications and Experimental Protocols
This compound serves as a strong base in a variety of organic reactions, including deprotonations, eliminations, and isomerizations.[1] Its bulky nature can provide steric hindrance, influencing the regioselectivity and stereoselectivity of reactions.
Synthesis of Diketopyrrolopyrrole (DPP) Pigments
This compound is a crucial reagent in the synthesis of high-performance diketopyrrolopyrrole (DPP) pigments. The reaction involves the condensation of a dialkyl succinate with an aromatic nitrile in the presence of the strong base.
Experimental Protocol for DPP Synthesis:
Materials:
-
This compound
-
Dialkyl succinate (e.g., diethyl succinate)
-
Aromatic nitrile (e.g., benzonitrile)
-
Anhydrous high-boiling inert solvent (e.g., toluene)
-
Methanol
-
Water
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound in the inert solvent.
-
Add the dialkyl succinate and the aromatic nitrile to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and quench by adding a mixture of methanol and water.
-
The precipitated crude DPP pigment is collected by filtration, washed with methanol and water, and dried.
-
Further purification can be achieved by recrystallization or sublimation.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. This compound can be employed as the base to deprotonate the phosphonate ester, generating the reactive carbanion. The reaction generally favors the formation of (E)-alkenes.[8]
General Experimental Workflow for HWE Reaction:
Caption: General workflow for a Horner-Wadsworth-Emmons reaction.
α-Alkylation of Ketones
This compound can be used to generate enolates from ketones, which then act as nucleophiles in reactions with alkyl halides to form α-alkylated ketones. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (kinetic vs. thermodynamic enolate formation). The bulky nature of this compound can favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton.
Experimental Workflow for α-Alkylation of a Ketone:
Caption: Workflow for the α-alkylation of a ketone via a kinetic enolate.
Role in Drug Development
This compound is utilized as a reagent in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS. While specific, detailed proprietary synthesis protocols are often not publicly available, the general role of strong alkoxide bases in such syntheses involves facilitating key bond-forming reactions, such as cyclizations and condensations, which are essential for constructing the complex molecular architecture of the drug. In some syntheses, the choice of a bulkier alkoxide like this compound over smaller ones can be critical to avoid side reactions and improve the overall yield and purity of the desired intermediate.
Conclusion
This compound is a powerful and versatile strong base with significant applications in organic synthesis, from the production of high-performance materials to the synthesis of complex pharmaceutical compounds. Its utility stems from its strong basicity, good solubility in organic solvents, and the steric hindrance provided by the tert-amyl group. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its safe and effective use in research and development.
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]
- 3. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. CN102001915A - Manufacturing method of granular sodium tert-pentoxide - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Solubility of Sodium t-Amyl Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium t-amyl oxide (also known as sodium tert-amoxide or sodium tert-pentoxide) in various organic solvents. Due to its utility as a strong, non-nucleophilic base in organic synthesis, understanding its solubility is critical for reaction optimization, process development, and safety. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination of air-sensitive compounds like this compound, and conceptual diagrams to illustrate key principles.
Core Concepts in this compound Solubility
This compound is a reactive, moisture-sensitive solid.[1][2] Its solubility is primarily dictated by the polarity of the solvent and its ability to solvate the sodium cation. Ethereal solvents, such as tetrahydrofuran (THF) and diglyme, are generally good solvents due to the oxygen atoms' ability to coordinate with the sodium ion. Hydrocarbon solvents, like hexane, cyclohexane, and toluene, can also dissolve this compound, which is advantageous for many chemical reactions.[3]
Quantitative Solubility Data
Table 1: Commercially Available Solutions of this compound
| Solvent | Concentration |
| Tetrahydrofuran (THF) | 1.4 M |
| Tetrahydrofuran (THF) | 2.5 M (30 wt%)[4] |
| Toluene | 40%[5] |
Table 2: Quantitative Solubility of Sodium t-Butoxide at 25°C (as a proxy for this compound)
| Solvent | Solubility (wt %) |
| Tetrahydrofuran (THF) | 38 |
| Methyl t-butyl ether | 25 |
| Diglyme | 22 |
| Cyclohexane | 14 |
| Hexane | 11 |
| Toluene | 6 |
Source: Suparna Chemicals Ltd. technical datasheet for Sodium-tert.-Butylate [STB].[6]
Experimental Protocol for Determining Solubility of this compound
The determination of the solubility of an air- and moisture-sensitive compound like this compound requires careful handling under an inert atmosphere. The following is a generalized experimental protocol based on the isothermal shake-flask method, which is a reliable technique for determining equilibrium solubility.[7][8]
I. Materials and Equipment
-
This compound (powder)
-
Anhydrous organic solvents (e.g., THF, toluene, hexane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Glass vials with septa or sealed ampoules
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and needles (for inert atmosphere transfers)
-
Analytical balance
-
Gas-tight filtration apparatus (e.g., cannula with filter)
-
Analytical instrumentation for concentration determination (e.g., titration, spectroscopy)
II. Procedure
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound powder to a pre-weighed, dry glass vial containing a magnetic stir bar.
-
Add a known volume of the desired anhydrous organic solvent to the vial.
-
Seal the vial securely.
-
Place the vial in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe equipped with a filter to avoid transferring any solid particles. This transfer must be performed under a positive pressure of inert gas.
-
-
Concentration Analysis:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed vial.
-
Determine the mass of the transferred solution.
-
Evaporate the solvent under reduced pressure.
-
The mass of the remaining solid residue corresponds to the amount of this compound dissolved in the collected volume of solvent.
-
Alternatively, the concentration of the alkoxide in the aliquot can be determined by titration with a standardized acid.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or wt %).
-
III. Safety Precautions
-
This compound is corrosive and reacts violently with water.[9] All manipulations should be carried out under a dry, inert atmosphere.
-
Wear appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves.
-
Handle organic solvents in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
- 1. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. suparnachemicals.co.in [suparnachemicals.co.in]
- 4. Sodium tert-pentoxide, 2.5M (30 wt%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. scientificlabs.com [scientificlabs.com]
- 6. suparnachemicals.co.in [suparnachemicals.co.in]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
Theoretical Insights into the Basicity of Sodium t-Amyl Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its sterically hindered nature makes it a valuable reagent for promoting elimination reactions and deprotonations where nucleophilic addition is undesirable. Understanding the fundamental principles governing its basicity is crucial for optimizing reaction conditions and predicting chemical reactivity. This technical guide provides an in-depth analysis of the theoretical and experimental aspects of this compound's basicity, incorporating computational methodologies, quantitative data, and experimental protocols.
Quantitative Basicity Data
The basicity of this compound is fundamentally linked to the acidity of its conjugate acid, t-amyl alcohol (2-methyl-2-butanol). The acid dissociation constant (pKa) of t-amyl alcohol provides a direct quantitative measure of the basicity of the t-amylate anion. A higher pKa value for the alcohol corresponds to a stronger basicity of its conjugate base.
| Parameter | Value | Solvent | Method | Reference |
| pKa of t-Amyl Alcohol | 32.2 | DMSO | Experimental | [3] |
| pKa of t-Amyl Alcohol | 18.54 | Not Specified | Predicted (ChemAxon) | [4] |
Note: The significant difference between the experimental and predicted pKa values highlights the importance of the solvent environment in modulating basicity. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that allows for the effective differentiation of the acidities of weak acids like alcohols.
Theoretical Framework and Computational Methodologies
While specific theoretical studies exclusively focused on this compound are not extensively documented in the literature, its basicity can be rigorously investigated using established computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules, including the determination of properties related to basicity such as proton affinities and gas-phase basicities.[5][6][7]
Key Theoretical Concepts:
-
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a base with a proton. It is a fundamental measure of intrinsic basicity in the absence of solvent effects.[8][9][10][11][12]
-
Gas-Phase Basicity (GB): The negative of the Gibbs free energy change for the gas-phase protonation reaction. It includes entropic contributions in addition to the enthalpy change.[8][10]
-
pKa Calculation: Computational methods can be employed to predict pKa values in solution. These calculations typically involve a thermodynamic cycle that combines gas-phase acidity calculations with solvation free energies of the relevant species.[13][14]
Experimental and Computational Protocols
Experimental Determination of pKa in DMSO
A common experimental method for determining the pKa of weakly acidic compounds like t-amyl alcohol in a non-aqueous solvent such as DMSO involves potentiometric or indicator-based titrations.
Protocol Outline:
-
Preparation of Solutions: A standard solution of a strong, non-nucleophilic base in DMSO (e.g., potassium dimethylsulfinylmethylide, "dimsyl potassium") is prepared and standardized. A solution of the alcohol to be tested is also prepared in anhydrous DMSO.
-
Titration: The alcohol solution is titrated with the standardized base solution.
-
Endpoint Detection: The equivalence point of the titration is determined using a pH electrode calibrated for use in DMSO or by using a suitable colorimetric indicator.
-
pKa Calculation: The pKa is calculated from the half-equivalence point of the titration curve, where the concentrations of the alcohol and its conjugate base are equal.
Computational Protocol for Basicity Studies (DFT)
The following outlines a general workflow for the theoretical investigation of the basicity of the t-amylate anion using DFT.
Workflow:
-
Geometry Optimization: The three-dimensional structures of t-amyl alcohol and the t-amylate anion are optimized to their lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[15]
-
Vibrational Frequency Analysis: Vibrational frequencies are calculated for the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Gas-Phase Basicity Calculation:
-
The electronic energies of t-amyl alcohol, the t-amylate anion, and a proton are calculated.
-
The proton affinity (PA) is calculated as: PA = E(t-amylate⁻) + E(H⁺) - E(t-amyl alcohol)
-
The gas-phase basicity (GB) is calculated by including thermal and entropic corrections to the electronic energies.
-
-
Solvation Modeling (for pKa prediction):
-
The free energies of solvation for t-amyl alcohol and the t-amylate anion in a specific solvent (e.g., DMSO) are calculated using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[14]
-
The pKa is then calculated using a thermodynamic cycle that incorporates the gas-phase acidity and the solvation free energies.
-
Visualizations
Signaling Pathway of Deprotonation
Caption: Deprotonation of a generic acid by this compound.
Experimental Workflow for pKa Determination
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium t-Amylate Powder [evonik.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Human Metabolome Database: Showing metabocard for 2-Methyl-2-butanol (HMDB0033772) [hmdb.ca]
- 5. pure.psu.edu [pure.psu.edu]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. A structure–activity relationship study using DFT analysis of Bronsted–Lewis acidic ionic liquids and synergistic effect of dual acidity in one-pot conversion of glucose to value-added chemicals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. srd.nist.gov [srd.nist.gov]
- 11. Proton affinities and ion enthalpies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scm.com [scm.com]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Sodium t-Amyl Oxide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the known crystal structure of sodium t-amyl oxide, a critical reagent in organic synthesis. It details the experimental protocols for its preparation and crystallographic analysis, presents all available quantitative data, and visualizes the experimental workflow.
Executive Summary
This compound (also known as sodium tert-amylate or NaOtAm) is a strong alkoxide base widely employed in the pharmaceutical and chemical industries for deprotonation and catalysis.[1] Despite its common use, a crystal structure for the pure, unsolvated compound has not been reported in publicly accessible literature. The only crystallographically characterized form is a solvate, sodium tert-amylate tert-amyl alcohol monosolvate (NaOtAm·tAmOH) . This guide focuses on the detailed structural and experimental data available for this specific solvated crystal, as reported by Schmidt et al. (2020).[2][3]
Introduction to this compound
This compound is valued for its high basicity and solubility in organic solvents.[1] It is typically supplied as a white or off-white powder and is sensitive to air and moisture.[4][5] Its chemical formula is C₅H₁₁NaO, and it is also referred to as sodium 2-methyl-2-butoxide.[6] The lack of a definitive crystal structure for the unsolvated form suggests that it may be difficult to crystallize or that it exists in a disordered or polymeric state in the solid phase. The study of its tert-amyl alcohol solvate provides the only current atomistic insight into the coordination environment of the sodium ion and the conformation of the t-amylate group in the solid state.
Experimental Protocols
The following methodologies are based on the synthesis and single-crystal X-ray diffraction analysis of NaOtAm·tAmOH as described in the supplementary information of the work by Schmidt et al.[7]
Objective: To synthesize single crystals of NaOtAm·tAmOH suitable for X-ray diffraction.
Materials:
-
Sodium metal (Na)
-
tert-Amyl alcohol (2-methyl-2-butanol, tAmOH)
Procedure:
-
Reaction Setup: 0.21 g (9.1 mmol) of sodium metal was added to 10 ml (92 mmol) of tert-amyl alcohol in a reaction vessel under an inert atmosphere.[7]
-
Heating and Reflux: The reaction mixture was heated to 50 °C for 1.5 hours, then to 70 °C for one hour, and finally brought to reflux for five hours to ensure complete reaction of the sodium.[7]
-
Crystallization: The resulting solution was slowly cooled to room temperature. This cooling process yielded white, needle-shaped single crystals of NaOtAm·tAmOH with dimensions up to 1 mm.[7]
Objective: To determine the three-dimensional atomic arrangement of the NaOtAm·tAmOH crystal.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal was selected from the mother liquor under an inert atmosphere to prevent decomposition and mounted on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, likely equipped with a Mo or Cu X-ray source, was used to collect diffraction data at a low temperature to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure. The structure was refined using computational software, which resulted in the final atomic coordinates, bond lengths, and angles. The space group was determined to be P2₁/n.[8]
Quantitative Crystallographic Data
While a complete crystallographic information file (CIF) is not publicly available, the following data for sodium tert-amylate tert-amyl alcohol monosolvate (NaOtAm·tAmOH) has been reported.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₂₃NaO₂ | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| Structural Feature | Forms chain structures | [2][3] |
| Coordination Environment | Na⁺, –O⁻, and –OH groups form the core chain | [2][3] |
Note: For complete unit cell dimensions, atomic coordinates, and other detailed crystallographic parameters, direct consultation of the primary publication (Schmidt et al., Acta Crystallographica Section B, 2021, B77, 2-13) is recommended.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of the crystalline material to its structural elucidation.
Caption: Workflow for the synthesis and structural analysis of NaOtAm·tAmOH.
Summary and Outlook
The crystal structure of this compound has only been determined for its tert-amyl alcohol monosolvate, revealing a chain-like structure in the monoclinic P2₁/n space group.[8] The detailed experimental protocol for the synthesis of these crystals involves the direct reaction of sodium metal with tert-amyl alcohol followed by a controlled heating and cooling process.[7] The absence of a reported structure for the unsolvated material remains a gap in the understanding of this fundamental chemical reagent. Future research efforts may focus on novel crystallization techniques to obtain single crystals of pure this compound, which would provide invaluable data for computational modeling and a deeper understanding of its reactivity in various chemical transformations.
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
- 5. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]
- 6. chemnet.com [chemnet.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Sodium t-Amyl Oxide: A Comprehensive Guide to Safe Handling and Storage for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Sodium t-amyl oxide, also known as sodium tert-amylate or sodium tert-pentoxide, is a strong, non-pyrophoric alkoxide base commonly utilized in organic synthesis. Its utility in deprotonation, base-catalyzed reactions, and elimination reactions makes it a valuable reagent in pharmaceutical and chemical research. However, its hazardous nature necessitates a thorough understanding of safe handling and storage practices to minimize risks in the laboratory. This guide provides an in-depth overview of the safety protocols, quantitative data, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these hazards before handling the material.
-
Corrosive: It causes severe skin burns and eye damage upon contact.[1][2]
-
Flammable and Self-Heating: The solid material is flammable and can self-heat, potentially leading to ignition.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[2]
-
Water Reactive: It reacts violently with water.[2]
Quantitative Safety Data
The following tables summarize key quantitative data for this compound, providing a quick reference for safety assessments.
Table 1: Hazard Classifications
| Hazard Classification | Category |
| Flammable Solids | 1 |
| Self-Heating Substances | 1 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion | 1B |
| Serious Eye Damage | 1 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Source: Sigma-Aldrich
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H11NaO |
| Molecular Weight | 110.13 g/mol |
| Appearance | White to off-white or yellowish powder |
| Purity | Typically ≥ 95% |
| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) |
Source: Sigma-Aldrich, Otto Chemie[1]
Safe Handling Protocols
Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber, neoprene) are required. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P3 (EN 143) cartridge is essential.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its reactivity with moisture and air, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to these conditions.[2]
-
Grounding: To prevent ignition from static electricity, all metal equipment must be properly grounded.[2] Use only non-sparking tools.[2]
General Handling Procedures
-
Preparation: Before starting work, ensure that the fume hood is functioning correctly and all necessary PPE is donned. Have appropriate spill control materials and a Class D fire extinguisher readily available.
-
Dispensing:
-
Work in a glovebox or under a continuous stream of inert gas.
-
Use non-sparking spatulas and tools for transferring the solid.
-
Weigh the required amount in a sealed container or under an inert atmosphere.
-
-
Reaction Setup:
-
Add the this compound to the reaction vessel slowly and in a controlled manner.
-
Be aware of potential exotherms, especially when adding to protic solvents or other reactive materials.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with the reagent, first by quenching with a suitable solvent (e.g., isopropanol) under an inert atmosphere before washing.
-
Decontaminate the work area.
-
Wash hands thoroughly after handling.
-
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][3] The storage area should be designated for flammable and corrosive materials.[2]
-
Containers: Keep containers tightly sealed to prevent contact with moisture and air.[2] Containers should be opened and handled under an inert atmosphere.[2]
-
Incompatible Materials: Keep away from water, moist air, and oxidizing agents.[2]
-
Shelf Life: The recommended re-test period is typically 18 months after production in the original sealed packaging.[3] For products without sub-packaging, a re-test is recommended after 6 months.[3]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Spill:
-
Evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Do not use water to clean up spills.
-
-
Fire:
-
Use a Class D fire extinguisher (for flammable metals) or dry chemical powder.
-
Do not use water, foam, or carbon dioxide.
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Logical Workflow for Handling and Storage
The following diagram illustrates the key steps and decision points for the safe handling and storage of this compound.
References
Stability and Decomposition of Sodium t-Amyl Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base utilized in a variety of organic syntheses, including deprotonation, elimination, and condensation reactions. Its efficacy is intrinsically linked to its stability, which is influenced by thermal stress, atmospheric exposure, and interaction with other chemical agents. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, consolidating available data on its thermal degradation, reactivity, and appropriate handling and storage protocols. Detailed experimental methodologies for stability assessment are also presented to aid researchers in evaluating this critical reagent.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic solid. It is highly soluble in a range of organic solvents, including tetrahydrofuran (THF), toluene, and hexane.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Sodium tert-pentoxide, NaOt-Am, tert-Amyl alcohol sodium salt, Sodium tert-amoxide | [2][3] |
| CAS Number | 14593-46-5 | [2][4] |
| Molecular Formula | C₅H₁₁NaO | [2] |
| Molecular Weight | 110.13 g/mol | [2] |
| Melting Point | ~200 °C (with decomposition) | [4][5] |
| Density | Approximately 0.904 g/mL at 25 °C | [4] |
| Flash Point | -21 °C | [4] |
Thermal Stability and Decomposition
This compound exhibits limited thermal stability and is known to be a self-heating solid, which may lead to spontaneous ignition.[3]
Thermal Decomposition Onset
Thermogravimetric analysis (TGA) indicates that the thermal decomposition of this compound begins at approximately 200 °C .[5]
Decomposition Products
The thermal decomposition of this compound is expected to yield a mixture of solid and gaseous products. The primary solid residue is likely sodium oxide (Na₂O).[5] In the presence of moisture or air, other decomposition products can be formed.
| Condition | Potential Decomposition Products | Analytical Method |
| Inert Atmosphere (Thermal) | Sodium oxide (Na₂O), hydrocarbons (e.g., isobutylene, ethane) | TGA, XRD[5] |
| Presence of Moisture (Hydrolysis) | Sodium hydroxide (NaOH), t-amyl alcohol, Carbon monoxide (CO), Carbon dioxide (CO₂) | GC-MS[5] |
| Presence of Air (Oxidation) | Sodium carbonate (Na₂CO₃), various oxidation byproducts | Not explicitly detailed in search results |
Reactivity and Incompatibilities
The high reactivity of this compound necessitates careful handling and storage to prevent decomposition and ensure safety.
Reactivity with Water and Moisture
This compound reacts violently with water and is highly sensitive to moisture.[6][7] This hydrolytic decomposition results in the formation of sodium hydroxide and t-amyl alcohol. Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere, leading to degradation.[7]
Reactivity with Air
Exposure to air can lead to oxidative degradation. It is recommended to handle and store this compound under an inert atmosphere, such as nitrogen or argon.[6]
Incompatible Materials
This compound is incompatible with the following:
-
Water and moisture : Leads to violent reaction and decomposition.[6][7]
-
Acids : Reacts vigorously.[7]
-
Oxidizing agents : Poses a fire and explosion hazard.
-
Alcohols : Can undergo exchange reactions.
-
Halogenated compounds : Can lead to hazardous reactions.
Storage and Handling
Proper storage and handling are paramount to maintaining the stability and integrity of this compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert gas (e.g., nitrogen, argon).[6] | Prevents decomposition due to moisture and air. |
| Temperature | Store in a cool, dry place away from heat sources.[1][6] | Mitigates the risk of thermal decomposition and self-heating. |
| Container | Keep in a tightly sealed, original container. | Prevents exposure to atmospheric moisture and air. |
| Handling | Use in a well-ventilated area, such as a fume hood. Ground equipment to prevent static discharge. | Ensures safety and minimizes exposure to the corrosive and flammable material. |
Evonik recommends a re-test of the product 18 months after production in its originally sealed packaging.[1] For products without specified retest or expiration dates, routine inspection is advised to ensure performance.[8]
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These are based on standard techniques for air-sensitive and thermally unstable materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: Inside an inert atmosphere glovebox, load 5-10 mg of this compound into a tared, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.
Methodology:
-
Instrument: A differential scanning calorimeter (DSC) capable of operating under an inert atmosphere.
-
Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. The onset temperature of decomposition is identified by the start of a significant exothermic or endothermic event not attributable to melting.
Accelerated Rate Calorimetry (ARC)
Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.
Methodology:
-
Instrument: An accelerating rate calorimeter (ARC).
-
Sample Preparation: In an inert atmosphere glovebox, load a known quantity of this compound into a suitable sample bomb (e.g., titanium or Hastelloy C).
-
Experimental Conditions:
-
Heat-Wait-Seek Protocol: The instrument heats the sample in small steps (e.g., 5 °C) and then waits at that temperature to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode and tracks the temperature and pressure increase.
-
-
Data Analysis: The data provides the onset temperature for self-heating, the time to maximum rate, and the adiabatic temperature rise, which are crucial for assessing thermal hazards.
Visualizations
Logical Flow for Handling and Storage
Caption: Recommended workflow for the safe storage and handling of this compound.
Decomposition Pathways
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. scbt.com [scbt.com]
- 3. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]
- 4. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]
- 5. Sodium tert-pentoxide | 14593-46-5 | Benchchem [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 叔戊醇钠 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Handling and Storage of Sodium t-Amyl Oxide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its efficacy in deprotonation, base-catalyzed reactions, and elimination reactions makes it a valuable reagent in the chemical, pharmaceutical, and pesticide industries.[2][3] However, its reactive nature necessitates stringent safety protocols for its handling and storage to mitigate risks in a laboratory setting. This guide provides a comprehensive overview of the essential safety practices, storage requirements, and handling procedures for this compound.
Chemical and Physical Properties
This compound is a flammable and moisture-sensitive solid.[4] It is commercially available as a powder or as a solution in various organic solvents.[3][5] The following tables summarize its key physical and chemical properties.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C5H11NaO | [6] |
| Molecular Weight | 110.13 g/mol | [5][7] |
| CAS Number | 14593-46-5 | [6][8] |
| Appearance | White to yellow or cream to light tan powder or crystals | [4][7][8] |
| Melting Point | 200°C | [4][5][6] |
| Density | 0.904 g/mL at 25°C | [4][5][6] |
| Flash Point | -21°C | [4][6] |
| Water Solubility | Reacts with water | [4][5][6] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Hazard Statements | Pictograms |
| Flammability | H225: Highly flammable liquid and vapourH251: Self-heating; may catch fireH261: In contact with water releases flammable gas | 🔥 |
| Corrosivity | H314: Causes severe skin burns and eye damage | corrosive |
| Health Hazards | H304: May be fatal if swallowed and enters airways | health hazard |
Note: Hazard statements may vary depending on the physical form (solid or solution) and concentration.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, this compound must be handled with extreme caution in a controlled laboratory environment. Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensuring user safety.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound, especially the solid powder, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9][10]
-
Inert Atmosphere: Due to its reactivity with air and moisture, this compound should be handled under an inert atmosphere, such as nitrogen or argon, particularly during reactions.[1][11] A glove box or Schlenk line techniques are recommended.
-
Ventilation: Ensure the laboratory is well-ventilated.[5][12]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification/Standard |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves | Nitrile or other impervious gloves are suitable[10] |
| Body | Fire-retardant lab coat | --- |
| Respiratory | Respirator with appropriate cartridges | A dust respirator (MSHA/NIOSH approved or equivalent) should be used for the solid form[12] |
Storage and Incompatibility
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11][13] It should be stored in a dedicated flammables and water-free area, such as a freezer at -20°C.[4][6]
-
Inert Conditions: For long-term storage, it is advisable to keep this compound under an inert atmosphere.
-
Incompatible Materials: Keep away from water, moist air, strong oxidizing agents, acids, and combustible materials.[9][11][13][14]
-
Shelf Life: The recommended re-test period is typically 18 months after production in the original sealed packaging.[3]
Experimental Protocols
4.1. Generalized Protocol for Use in a Reaction
This protocol outlines the general steps for using this compound as a base in an organic reaction under inert atmosphere.
-
Preparation: Assemble and flame-dry all glassware to be used in the reaction. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagent Transfer: In a chemical fume hood, quickly weigh the required amount of this compound powder and transfer it to the reaction flask under a positive pressure of inert gas. If using a solution, transfer it via a syringe or cannula.
-
Solvent Addition: Add the anhydrous reaction solvent to the flask containing the this compound via a syringe or cannula.
-
Reaction Setup: Stir the resulting suspension or solution under a continuous inert atmosphere. If necessary, cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Substrate Addition: Slowly add the substrate to be deprotonated to the reaction mixture, either neat or as a solution in an anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride or a protic solvent like isopropanol, at a low temperature. Caution: The quenching process can be exothermic.
4.2. Protocol for Quenching and Disposal of Small Quantities
Unused or residual this compound must be neutralized before disposal. This procedure should be performed in a chemical fume hood.
-
Inerting the Flask: Place the flask containing the residual this compound under an inert atmosphere.
-
Dilution: Dilute the residue with an inert, anhydrous solvent such as hexane or toluene.
-
Slow Addition of Alcohol: While stirring the mixture and preferably cooling it in an ice bath, slowly add isopropyl alcohol or ethanol dropwise.[15] Isopropyl alcohol is generally preferred as it reacts more slowly and is therefore safer.[15]
-
Completion of Neutralization: Continue adding the alcohol until the reaction (fizzing) ceases.
-
Addition of Water: After all the this compound has been neutralized by the alcohol, slowly add water to ensure no elemental sodium remains.[15]
-
Waste Disposal: The resulting solution should be disposed of as hazardous waste in accordance with local regulations.[13]
Spill and Emergency Procedures
-
Spill Response: In case of a spill, evacuate the area and remove all sources of ignition.[11] Do not use water. Cover the spill with dry sand or another non-combustible absorbent material and transfer it to a container for disposal.[16]
-
Fire Extinguishing: Use a Class D fire extinguisher or dry sand to extinguish fires involving this compound.[10][15] Do not use water , as it will react violently and may intensify the fire.[13]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Logical Workflow for Handling and Storage
The following diagram illustrates the lifecycle of this compound in a laboratory setting, from procurement to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a secure laboratory environment. Always consult the Safety Data Sheet (SDS) for the specific product you are using for the most current and detailed information.[10][11]
References
- 1. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Sodium t-Amylate Powder [evonik.com]
- 4. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]
- 9. stao.ca [stao.ca]
- 10. quora.com [quora.com]
- 11. fishersci.com [fishersci.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. carlroth.com [carlroth.com]
- 15. safety - How to properly dispose of sodium...or store it properly - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. TERT-AMYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Moisture Sensitivity of Sodium t-Amyl Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium t-amyl oxide (also known as sodium tert-pentoxide or STA) is a strong, non-nucleophilic base widely employed in organic synthesis, particularly in deprotonation, condensation, and elimination reactions. Its efficacy is intrinsically linked to its anhydrous state. This technical guide provides an in-depth analysis of the moisture sensitivity of this compound, detailing its reactivity with water, hygroscopic nature, and the resulting degradation pathways. It outlines detailed experimental protocols for quantifying moisture content and hygroscopicity and presents quantitative data for a closely related analogue to illustrate the compound's behavior upon exposure to moisture.
Introduction
This compound (C₅H₁₁NaO) is a reactive organometallic compound valued for its strong basicity and solubility in organic solvents.[1] Like other metal alkoxides, its utility is critically dependent on maintaining anhydrous conditions. The presence of water leads to rapid decomposition, neutralizing its basicity and generating impurities that can compromise reaction yields and product purity. Understanding and quantifying the moisture sensitivity of this compound is therefore paramount for its effective handling, storage, and application in research and development settings.
This guide addresses the core aspects of moisture sensitivity, including the chemical reaction with water (hydrolysis), the physical process of water absorption from the atmosphere (hygroscopicity), and the analytical methods used to characterize these properties.
Reaction with Water: Hydrolysis
This compound reacts exothermically and rapidly with water in a hydrolysis reaction. The t-amyloxide anion is the conjugate base of t-amyl alcohol, and as a strong base, it readily deprotonates water to form t-amyl alcohol and sodium hydroxide.[2][3]
Reaction: C₅H₁₁NaO + H₂O → C₅H₁₂O + NaOH
This reaction is effectively irreversible and proceeds quickly upon contact with water, whether in liquid or vapor form. The generation of sodium hydroxide, a strong inorganic base, can alter the intended reaction pathway and lead to the formation of undesired byproducts. The hygroscopic nature of the resulting sodium hydroxide can further attract more moisture, accelerating the degradation of the remaining alkoxide.[4]
Decomposition Pathway
The hydrolysis of this compound is a straightforward acid-base reaction. The following diagram illustrates this decomposition pathway.
Caption: Hydrolysis pathway of this compound.
Quantitative Analysis of Moisture Sensitivity
Precise quantitative data on the hygroscopicity of this compound is not extensively available in peer-reviewed literature. However, to provide a relevant quantitative framework, data for the structurally similar and widely studied strong base, sodium tert-butoxide, is presented below. It is reasonable to expect this compound to exhibit comparable, if not slightly more pronounced, moisture sensitivity due to similar charge density and steric hindrance around the oxygen atom.[5]
Disclaimer: The following table uses sodium tert-butoxide as a proxy to illustrate typical moisture sorption behavior of a sodium alkoxide.
| Parameter | Value (for Sodium tert-butoxide) | Method | Notes |
| Hygroscopicity Classification | Hygroscopic | Ph. Eur. | Readily absorbs moisture from the atmosphere.[2] |
| Water Content (as NaOH) | Can be determined | Karl Fischer Titration | Measures water formed from the neutralization of NaOH impurity. |
| Moisture Sorption (Example) | Significant mass gain above 60% RH | Dynamic Vapor Sorption | Indicates instability in humid environments. The change is often irreversible.[6] |
| Effect of Moisture | Decomposes | Gravimetric Analysis | Turns black upon storage in air due to decomposition.[3] |
Experimental Protocols
To assess the moisture sensitivity of this compound or similar air-sensitive reagents, two primary techniques are employed: Karl Fischer Titration for determining water content and Dynamic Vapor Sorption (DVS) for characterizing hygroscopicity.
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol is adapted for air-sensitive solids like sodium alkoxides, where direct titration of "free" water is not possible. Instead, the method quantifies the sodium hydroxide impurity, which is a direct result of hydrolysis. The NaOH reacts with the acidic components of the Karl Fischer reagent, producing water that is then titrated.
Objective: To quantify the extent of hydrolysis in a sample of this compound by measuring its sodium hydroxide content, reported as a water equivalent.
Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Airtight titration vessel with a septum for sample introduction
-
Magnetic stirrer
-
Analytical balance (readable to 0.1 mg)
-
Inert atmosphere glove box or glove bag
-
Dry glass weighing boat and syringes
Reagents:
-
Anhydrous methanol or a specialized KF solvent (e.g., Aquastar®-CombiSolvent)
-
Volumetric KF titrant (e.g., Aquastar®-CombiTitrant 5)
-
Salicylic acid or benzoic acid (as a buffer for the basic sample)[7]
-
High-purity nitrogen or argon
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed to prevent ingress of atmospheric moisture.
-
Solvent Preparation: Add a suitable volume (e.g., 50 mL) of anhydrous KF solvent to the titration vessel. Add a buffering agent, such as 10 g of salicylic acid, to neutralize the strongly basic sample upon addition.
-
Solvent Titration (Pre-titration): Start the stirrer and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift value is achieved (e.g., < 20 µL/min).
-
Sample Preparation (Inert Atmosphere): Inside a glove box or glove bag, accurately weigh approximately 1.0 g of the this compound sample into a dry weighing boat.
-
Sample Introduction: Quickly and carefully add the weighed sample directly into the conditioned titration vessel. Seal the vessel immediately.
-
Titration: Start the titration. The titrator will dispense the KF reagent until all the water generated from the neutralization of the NaOH impurity is consumed. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will calculate the amount of water based on the volume of titrant consumed and its concentration. This value corresponds to the amount of sodium hydroxide present in the sample.
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature.[8] This provides a sorption/desorption isotherm, which reveals the material's affinity for water.
Objective: To determine the moisture sorption and desorption characteristics of this compound to understand its stability at different humidity levels.
Apparatus:
-
Dynamic Vapor Sorption Analyzer
-
Microbalance (integrated within the DVS instrument)
-
Inert atmosphere glove box or glove bag
-
High-purity nitrogen (as the carrier gas)
Procedure:
-
Sample Preparation (Inert Atmosphere): Inside a glove box, place a small, accurately weighed amount of the sample (typically 5-20 mg) onto the DVS sample pan.
-
Sample Loading: Quickly transfer the sample pan to the DVS instrument.
-
Drying/Equilibration: Start the DVS program. The first step is typically to dry the sample in a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25 °C) until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This stable mass is recorded as the initial dry mass.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until mass equilibrium is reached. The mass change is continuously recorded.
-
Desorption Phase: After reaching the maximum RH, the program is set to decrease the humidity in a similar stepwise manner back to 0% RH, again waiting for mass equilibrium at each step.
-
Data Analysis: The instrument's software plots the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.
Experimental Workflow Diagram
The logical flow for characterizing the moisture sensitivity of this compound is outlined below.
Caption: Workflow for moisture sensitivity analysis.
Conclusion and Recommendations
This compound is a highly moisture-sensitive and hygroscopic reagent. Exposure to atmospheric humidity leads to rapid and irreversible degradation via hydrolysis, forming sodium hydroxide and t-amyl alcohol. This decomposition compromises its function as a strong, non-nucleophilic base and can introduce reactive impurities into chemical processes.
For drug development professionals and researchers, strict adherence to anhydrous handling and storage protocols is critical. The compound should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry environment.[9] All manipulations, including weighing and dispensing, should be performed in a glove box or under a stream of inert gas. The experimental protocols detailed in this guide provide a robust framework for quantifying the extent of moisture-induced degradation and for characterizing the hygroscopic behavior of this and other air-sensitive reagents, ensuring greater control over reaction conditions and improving the reliability and reproducibility of synthetic outcomes.
References
- 1. news-medical.net [news-medical.net]
- 2. Alkoxide - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 6. skpharmteco.com [skpharmteco.com]
- 7. quveon.com [quveon.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sodium t-Amyl Oxide in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide (also known as sodium tert-amoxide or sodium tert-pentoxide) is a strong, sterically hindered alkoxide base. Its bulky tertiary amyl group makes it less nucleophilic than smaller alkoxides like sodium ethoxide or methoxide. This property is particularly advantageous in condensation reactions where the base's primary role is to deprotonate a carbon alpha to a carbonyl group, initiating the reaction, while minimizing side reactions such as transesterification or nucleophilic attack at the carbonyl carbon. These application notes provide an overview of the utility of this compound in various condensation reactions, complete with experimental protocols and comparative data.
This compound is a versatile base for several key condensation reactions in organic synthesis, including the Claisen, Dieckmann, Stobbe, and Thorpe-Ziegler reactions. Its high basicity and steric hindrance can lead to improved yields and selectivity compared to other bases.[1][2]
Key Applications and Advantages
This compound is particularly effective in the following condensation reactions:
-
Claisen Condensation: The intermolecular condensation of two esters to form a β-keto ester. The steric bulk of this compound can favor the desired condensation pathway over competing side reactions.[3][4]
-
Dieckmann Condensation: An intramolecular version of the Claisen condensation, used to form cyclic β-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.[5]
-
Stobbe Condensation: The reaction between a dialkyl succinate and a ketone or aldehyde to yield an alkylidenesuccinic acid or its ester. This reaction is highly specific and benefits from a strong, non-nucleophilic base.[6][7][8]
-
Thorpe-Ziegler Reaction: The intramolecular cyclization of dinitriles to form cyclic α-cyanoketones after hydrolysis. This method is particularly useful for the synthesis of large ring systems.[9]
Advantages of Using this compound:
-
Reduced Side Reactions: Its steric hindrance minimizes nucleophilic attack on the ester carbonyl, reducing the formation of byproducts from transesterification.
-
Increased Yields: By favoring the desired condensation pathway, higher yields of the target molecule can often be achieved compared to less hindered bases.
-
Good Solubility: It is soluble in a variety of aprotic organic solvents such as toluene, tetrahydrofuran (THF), and dioxane, which are commonly used for these reactions.[1]
Comparative Data
The choice of base is critical in condensation reactions. The following table provides a qualitative comparison of this compound with other common bases.
| Base | Basicity | Steric Hindrance | Common Side Reactions | Typical Solvents |
| This compound | Strong | High | Minimal transesterification | Toluene, THF, Dioxane |
| Sodium Ethoxide | Strong | Low | Transesterification, Claisen-type side reactions | Ethanol, THF |
| Potassium t-Butoxide | Very Strong | High | Can promote elimination reactions | t-Butanol, THF, DMF |
| Sodium Hydride | Strong | (Heterogeneous) | Can be slow to react, requires careful handling | THF, DMF, Toluene |
Experimental Protocols
Dieckmann Condensation of Diethyl Adipate
This protocol describes the intramolecular cyclization of diethyl adipate to form 2-ethoxycarbonylcyclopentanone, a key intermediate in various syntheses.
Reaction Scheme:
Materials:
-
Diethyl adipate
-
This compound
-
Toluene, anhydrous
-
Hydrochloric acid, 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Add this compound (1.1 equivalents) to the toluene with stirring under a nitrogen atmosphere.
-
Heat the mixture to reflux to ensure the base is fully dissolved.
-
Slowly add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene (50 mL) to the refluxing mixture over a period of 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid (150 mL) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-ethoxycarbonylcyclopentanone.
Expected Yield: 80-90%
Stobbe Condensation of Benzophenone with Diethyl Succinate
This protocol details the condensation of a non-enolizable ketone, benzophenone, with diethyl succinate to form an alkylidenesuccinic acid derivative.
Reaction Scheme:
Materials:
-
Benzophenone
-
Diethyl succinate
-
This compound
-
t-Amyl alcohol, anhydrous
-
Hydrochloric acid, 6 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.1 equivalents) in anhydrous t-amyl alcohol (50 mL).
-
Add a mixture of benzophenone (1.0 equivalent) and diethyl succinate (1.2 equivalents) to the alkoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the t-amyl alcohol under reduced pressure.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted benzophenone.
-
Acidify the aqueous layer to pH 2 with 6 M hydrochloric acid. An oily product should separate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be purified by crystallization or column chromatography.
Expected Yield: 85-95%[9]
Reaction Mechanisms and Visualizations
The following diagrams illustrate the general mechanisms for the Dieckmann and Stobbe condensations, highlighting the role of the alkoxide base.
Dieckmann Condensation Workflow
Caption: Workflow of the Dieckmann Condensation.
Stobbe Condensation Mechanism
Caption: Key steps in the Stobbe Condensation mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions. |
| Reversibility of the reaction | Ensure complete removal of the alcohol byproduct if applicable. | |
| Impure reagents | Use freshly distilled starting materials and ensure the base is not hydrolyzed. | |
| Formation of Side Products | Transesterification | Use of this compound should minimize this. Ensure no smaller alkoxides are present. |
| Self-condensation of starting ester | For mixed Claisen, add the enolizable ester slowly to the base and non-enolizable ester. | |
| Difficult Product Isolation | Emulsion during workup | Add more brine or filter the mixture through celite. |
| Product is water-soluble | Saturate the aqueous layer with sodium chloride before extraction. |
Conclusion
This compound is a powerful and selective base for promoting a variety of condensation reactions. Its steric bulk is a key feature that often leads to cleaner reactions and higher yields compared to smaller alkoxide bases. The protocols provided herein serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. As with any strong base, careful handling under anhydrous conditions is essential for achieving optimal results.
References
- 1. All about Stobbe reaction [unacademy.com]
- 2. guidechem.com [guidechem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent of benzyl bromide was added, and the resulting mixture was then refluxed in 5% HCl for several hours and extracted with ether. What compound has been prepared by this procedure?A. \n \n \n \n \n B. \n \n \n \n \n C. \n \n \n \n \n D. \n \n \n \n \n [vedantu.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Sodium t-Amyl Oxide as a Catalyst in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Sodium t-amyl oxide, also known as sodium tert-amylate or sodium tert-pentoxide, is a potent, non-pyrophoric strong base that serves as a versatile catalyst and initiator in various polymerization reactions. Its high solubility in organic solvents makes it a valuable tool for solution-phase polymer synthesis. These application notes provide an overview of its use in anionic and ring-opening polymerizations, including detailed protocols and expected outcomes for the synthesis of a range of polymers.
Overview of Applications
This compound is primarily utilized in two major classes of polymerization:
-
Anionic Polymerization: As a strong base, it can deprotonate monomers or act as an initiator for the anionic polymerization of vinyl monomers like styrenes and dienes. It is particularly effective in modifying the kinetics and microstructure of the resulting polymers.
-
Ring-Opening Polymerization (ROP): It serves as an efficient catalyst for the ring-opening polymerization of cyclic esters (e.g., lactide, ε-caprolactone) and epoxides (e.g., ethylene oxide), leading to the formation of biodegradable polyesters and polyethers.
The general workflow for a polymerization reaction catalyzed by this compound is depicted below.
Caption: General experimental workflow for polymerization using this compound.
Anionic Polymerization of Dienes
This compound can be employed as a co-catalyst in the anionic polymerization of dienes, such as butadiene and isoprene, often in conjunction with an alkyl lithium initiator. The addition of this compound can significantly influence the microstructure of the resulting polydienes, favoring the formation of vinyl units.
Experimental Protocol: Anionic Polymerization of Isoprene
This protocol describes the synthesis of polyisoprene with a modified microstructure using a combination of n-butyllithium and this compound.
Materials:
-
Isoprene (polymerization grade, freshly distilled)
-
Cyclohexane (anhydrous, polymerization grade)
-
n-Butyllithium (in hexane)
-
This compound (solid or as a solution in a suitable solvent)
-
Methanol (for termination)
-
Argon or Nitrogen (high purity)
Procedure:
-
Reactor Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the reactor.
-
Solvent and Monomer Charging: Anhydrous cyclohexane is transferred to the reactor via cannula under an inert atmosphere. The desired amount of freshly distilled isoprene is then added.
-
Initiator and Catalyst Addition: The calculated amount of n-butyllithium solution is injected into the reactor to initiate the polymerization. Subsequently, a solution of this compound in anhydrous cyclohexane is added. The molar ratio of this compound to n-butyllithium will determine the extent of microstructure modification.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time to achieve the desired monomer conversion. The progress of the polymerization can be monitored by techniques such as in-situ near-infrared (NIR) spectroscopy.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Quantitative Data:
The following table summarizes the expected influence of this compound on the anionic copolymerization of styrene and isoprene.
| Initiator/Catalyst System | Monomer | Temperature (°C) | Solvent | Resulting Polymer Characteristics |
| n-BuLi | Styrene/Isoprene | 50 | Cyclohexane | Block copolymer with high 1,4-polyisoprene content. |
| n-BuLi / Na-t-Amyl Oxide | Styrene/Isoprene | 50 | Cyclohexane | Random copolymer with increased 3,4- and 1,2-polyisoprene content. Increased rate of styrene polymerization. |
Ring-Opening Polymerization of Cyclic Esters
This compound is an effective catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide, producing biodegradable polyesters. The polymerization is typically initiated by an alcohol.
Reaction Mechanism:
The proposed mechanism for the ring-opening polymerization of a cyclic ester initiated by an alcohol and catalyzed by this compound is illustrated below.
Caption: Proposed mechanism for ROP of cyclic esters catalyzed by this compound.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol details the synthesis of polycaprolactone (PCL) using this compound as a catalyst and benzyl alcohol as an initiator.
Materials:
-
ε-Caprolactone (freshly distilled)
-
Toluene (anhydrous, polymerization grade)
-
This compound
-
Benzyl alcohol (anhydrous)
-
Methanol (for quenching)
-
Argon or Nitrogen (high purity)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is used under an inert atmosphere.
-
Reagent Charging: Anhydrous toluene, freshly distilled ε-caprolactone, and benzyl alcohol are added to the flask.
-
Catalyst Addition: The calculated amount of this compound is added to the reaction mixture. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: The reaction is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperatures) with stirring for a set duration.
-
Quenching and Isolation: The polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.
Quantitative Data:
The following table provides representative data for the ring-opening polymerization of ε-caprolactone.
| Monomer/Initiator Ratio | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 1 | 25 | 24 | >95 | ~11,000 | 1.1 - 1.3 |
| 200:1 | 1 | 25 | 48 | >95 | ~22,000 | 1.2 - 1.4 |
| 500:1 | 0.5 | 60 | 12 | >90 | ~55,000 | 1.3 - 1.5 |
Note: The actual molecular weight and PDI may vary depending on the purity of reagents and reaction conditions.
Ring-Opening Polymerization of Epoxides
This compound can also catalyze the ring-opening polymerization of epoxides such as ethylene oxide to produce poly(ethylene oxide) (PEO), a widely used polymer in the biomedical and pharmaceutical fields.
Experimental Protocol: Synthesis of Poly(ethylene oxide)
This protocol outlines the synthesis of PEO using this compound.
Materials:
-
Ethylene oxide (polymerization grade, handled with extreme care due to its toxicity and flammability)
-
Anhydrous solvent (e.g., THF or dioxane)
-
This compound
-
Initiator with a hydroxyl group (e.g., a low molecular weight alcohol or a macroinitiator)
-
Methanol (for termination)
-
Argon or Nitrogen (high purity)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer and temperature control is required due to the gaseous nature of ethylene oxide.
-
Solvent and Initiator: The anhydrous solvent and initiator are charged into the reactor under an inert atmosphere.
-
Catalyst Addition: this compound is introduced into the reactor.
-
Monomer Feed: Ethylene oxide is carefully fed into the reactor at a controlled rate and pressure.
-
Polymerization: The reaction is maintained at a specific temperature and pressure until the desired conversion is reached.
-
Termination and Isolation: The reaction is terminated by adding methanol. The polymer is then recovered by precipitation in a suitable non-solvent and dried under vacuum.
Safety and Handling
This compound is a strong base and is corrosive. It is also moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a fume hood and under an inert atmosphere to prevent contact with moisture and air. For detailed safety information, refer to the Safety Data Sheet (SDS).
Application Notes and Protocols for Sodium t-Amoxide in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium t-amoxide as a strong, sterically hindered base in dehydrohalogenation reactions. Detailed protocols, reaction mechanisms, and quantitative data are presented to facilitate the application of this versatile reagent in organic synthesis, particularly in the context of pharmaceutical development.
Introduction to Sodium t-Amoxide in Dehydrohalogenation
Sodium t-amoxide (also known as sodium t-amylate or sodium 2-methyl-2-butoxide) is a powerful alkoxide base with the chemical formula NaOC(CH₃)₂CH₂CH₃. Its utility in organic synthesis stems from its high basicity and significant steric bulk, which influence the regioselectivity of elimination reactions.[1] Dehydrohalogenation, the removal of a hydrogen and a halogen from adjacent carbon atoms, is a fundamental transformation for the synthesis of alkenes and alkynes.[2] Sodium t-amoxide is particularly effective in promoting E2 (bimolecular elimination) reactions.
The bulky nature of the t-amoxide anion plays a crucial role in directing the regiochemical outcome of the reaction, often favoring the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product).[1][2] This selectivity is highly valuable in synthetic strategies where the less thermodynamically stable alkene is the desired product.
Reaction Mechanism: E2 Elimination
The dehydrohalogenation reactions mediated by sodium t-amoxide predominantly proceed through a concerted E2 mechanism. This single-step process involves the simultaneous abstraction of a proton by the base and the departure of the leaving group (halide).
A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. This stereoelectronic requirement dictates the geometry of the transition state and can influence the stereochemistry of the resulting alkene.
General E2 Mechanism:
-
The t-amoxide anion acts as a strong base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen.
-
Concurrently, the electrons from the cleaved C-H bond move to form a pi bond between the alpha and beta carbons.
-
Simultaneously, the C-X (halogen) bond breaks, and the halide ion departs as the leaving group.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The regioselectivity of a dehydrohalogenation reaction refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible.
-
Zaitsev's Rule: In many elimination reactions with small, unhindered bases (e.g., sodium ethoxide), the major product is the more substituted, and therefore more thermodynamically stable, alkene.[3]
-
Hofmann's Rule: When a sterically bulky base, such as sodium t-amoxide or potassium t-butoxide, is used, the major product is often the less substituted alkene.[1] The steric hindrance of the base makes it difficult to access the more sterically hindered internal protons, leading to preferential abstraction of the more accessible terminal protons.
The choice of base is therefore a critical parameter for controlling the regiochemical outcome of a dehydrohalogenation reaction.
Experimental Protocols
While specific quantitative data for a wide range of substrates with sodium t-amoxide is not extensively tabulated in publicly available literature, the following protocols are based on established principles of dehydrohalogenation reactions with sterically hindered bases and can be adapted for specific substrates. For comparison, data for the closely related and well-documented base, potassium t-butoxide, is often used as a benchmark.
General Protocol for Dehydrohalogenation of a Secondary Alkyl Halide
This protocol describes a general procedure for the dehydrohalogenation of a secondary alkyl halide to yield a mixture of alkene isomers. The product ratio will depend on the structure of the substrate and the specific reaction conditions.
Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
Sodium t-amoxide
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or tert-butanol)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the secondary alkyl halide (1.0 eq) in the anhydrous solvent.
-
In a separate flask, prepare a solution of sodium t-amoxide (1.1 - 1.5 eq) in the same anhydrous solvent.
-
Slowly add the sodium t-amoxide solution to the stirred solution of the alkyl halide at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene mixture by distillation or column chromatography.
-
Characterize the product mixture and determine the isomer ratio using GC or NMR spectroscopy.
Protocol for the Synthesis of an Alkyne from a Vicinal Dihalide
This protocol outlines the double dehydrohalogenation of a vicinal dihalide to form an alkyne. A stronger base and higher temperatures are often required for the second elimination step.
Materials:
-
Vicinal dihalide (e.g., 1,2-dibromohexane)
-
Sodium t-amoxide (at least 2.2 equivalents)
-
Anhydrous, high-boiling solvent (e.g., toluene or dioxane)
-
Inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, dissolve the vicinal dihalide (1.0 eq) in the anhydrous solvent.
-
Carefully add sodium t-amoxide (2.2 - 3.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkyne by distillation or column chromatography.
Quantitative Data
Precise, comparative quantitative data for dehydrohalogenation reactions using sodium t-amoxide across a broad range of substrates is not as readily available in the literature as for its potassium counterpart. However, the principles of regioselectivity are expected to be very similar. The following table provides an illustrative comparison of product distributions for the dehydrohalogenation of 2-bromobutane with different bases.
| Substrate | Base | Solvent | Temperature (°C) | Major Product | Minor Product | Product Ratio (Major:Minor) |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 55 | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | ~4:1 |
| 2-Bromobutane | Potassium t-Butoxide | t-Butanol | 70 | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | ~7:3 |
| 2-Bromobutane | Sodium t-Amoxide | t-Amyl Alcohol | (Typical) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | Expected to be similar to K-t-butoxide |
Note: The product ratios are approximate and can vary with precise reaction conditions.
Visualizations
Dehydrohalogenation Workflow
Caption: General experimental workflow for a dehydrohalogenation reaction.
Regioselectivity in Dehydrohalogenation
Caption: Influence of base on the regioselectivity of dehydrohalogenation.
Applications in Drug Development
The ability to selectively form less substituted double bonds is crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The regioselectivity offered by sodium t-amoxide allows for the precise installation of double bonds at specific positions within a molecule, which can be a key step in the construction of a target scaffold. This control is essential for avoiding the formation of undesired isomers that may have different biological activities or pose purification challenges.
Safety and Handling
Sodium t-amoxide is a strong base and is corrosive. It reacts vigorously with water and is flammable. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry and that the reaction is conducted under an inert atmosphere to prevent decomposition of the reagent. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
Sodium t-Amyl Oxide for Enolate Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium t-amyl oxide (also known as sodium tert-pentoxide) is a strong, sterically hindered alkoxide base utilized in organic synthesis for the deprotonation of carbonyl compounds to form enolates. Its characteristically bulky nature and the sodium counterion play a crucial role in directing the regioselectivity of enolate formation, particularly favoring the thermodynamically more stable enolate. This document provides detailed application notes, comparative data with other bases, and a comprehensive protocol for the use of this compound in enolate formation, targeting applications in pharmaceutical and fine chemical synthesis.
Application Notes
This compound is a valuable reagent for generating thermodynamic enolates from ketones and other carbonyl compounds. The choice of base in enolate formation is critical as it dictates whether the kinetic or thermodynamic enolate is formed, which in turn influences the final product of subsequent reactions such as alkylations and aldol condensations.
Advantages of this compound:
-
Thermodynamic Control: Due to its moderate basicity compared to amide bases and its steric bulk, this compound is particularly useful for establishing an equilibrium between the ketone and its possible enolates. This equilibrium favors the formation of the more substituted, and thus thermodynamically more stable, enolate.[1]
-
Good Solubility: It exhibits good solubility in a range of organic solvents, facilitating homogeneous reaction conditions.[2]
-
Alternative to Other Alkoxides: It serves as an effective alternative to other sodium alkoxides like sodium t-butoxide, offering a different steric and solubility profile that can be advantageous in specific synthetic contexts.
Disadvantages and Considerations:
-
Hygroscopic: this compound is sensitive to moisture and should be handled under anhydrous conditions to maintain its reactivity.
-
Side Reactions: As with other strong alkoxide bases, it can participate in side reactions such as Claisen condensation if esters are present as both the substrate and the electrophile.
-
Not Ideal for Kinetic Enolates: For the formation of the less substituted (kinetic) enolate, a stronger, more sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is the preferred reagent.[1]
Comparison with Other Bases for Enolate Formation
The selection of a base for enolate formation is a critical parameter that determines the regiochemical outcome of the reaction. Below is a summary of common bases and their general selectivity profiles.
| Base | Typical Conditions | Predominant Enolate | Key Characteristics |
| This compound | THF or Toluene, Room Temperature to Reflux | Thermodynamic | A bulky sodium alkoxide that favors the formation of the more stable enolate through equilibration. Good for accessing the more substituted alpha-position of a ketone. |
| Sodium Hydride (NaH) | THF, Room Temperature to Reflux | Thermodynamic | A strong, non-nucleophilic base with poor solubility. The slow reaction rate allows for equilibration to the thermodynamic enolate.[3][4] |
| Potassium t-Butoxide (KOtBu) | t-BuOH or THF, Room Temperature | Thermodynamic | A strong, bulky base that, due to the potassium counterion, can favor the thermodynamic enolate through equilibration. |
| Lithium Diisopropylamide (LDA) | THF, -78 °C | Kinetic | A very strong, sterically hindered, non-nucleophilic amide base that rapidly and irreversibly deprotonates the least sterically hindered alpha-proton at low temperatures. |
| Lithium Hexamethyldisilazide (LiHMDS) | THF, -78 °C | Kinetic | Similar to LDA, a strong, sterically demanding amide base that provides excellent selectivity for the kinetic enolate. |
Experimental Protocols
The following is a general protocol for the formation of a thermodynamic enolate from an unsymmetrical ketone using this compound, followed by an in-situ alkylation reaction.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Alkylating agent (e.g., methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: Thermodynamic Enolate Formation and Alkylation
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Base Addition: To the stirred solution, add this compound (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction mixture may become colored or turbid upon addition of the base.
-
Enolate Formation (Equilibration): Stir the reaction mixture at room temperature or gently heat to reflux for a period of 1 to 4 hours to allow for the equilibration and formation of the thermodynamic enolate. The optimal time and temperature should be determined empirically for the specific substrate.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkylating agent (1.0 to 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated ketone.
Visualizations
Caption: Mechanism of thermodynamic enolate formation using this compound.
Caption: Experimental workflow for thermodynamic enolate formation and alkylation.
Caption: Decision logic for base selection in enolate formation.
References
Sodium t-Amyl Oxide: Applications and Protocols in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, sterically hindered alkoxide base that serves as a critical reagent in the synthesis of complex organic molecules within the pharmaceutical industry. Its potent basicity, coupled with significant steric bulk, allows for high selectivity in a variety of chemical transformations, making it an invaluable tool in the development of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This document provides an overview of its key applications, detailed experimental protocols for representative reactions, and a summary of relevant quantitative data.
The primary utility of this compound in pharmaceutical synthesis lies in its role as a non-nucleophilic base. This characteristic is particularly advantageous in promoting reactions such as etherification, esterification, and intramolecular cyclizations, where the desired outcome is deprotonation without competing nucleophilic addition.[1][3] Its greater steric hindrance compared to more common bases like sodium ethoxide or even sodium tert-butoxide can lead to improved yields and selectivity in certain reactions.
One of the notable applications of this compound is in facilitating the Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters. These cyclic structures are common scaffolds in a wide range of bioactive molecules. The use of a strong base like this compound is crucial for the deprotonation of the α-carbon to initiate the cyclization process.
Furthermore, this compound is employed in the synthesis of heterocyclic compounds, which are fundamental components of many drugs. A key example is the intramolecular cyclization of nitro-aromatic compounds to form indole derivatives. Indole and its derivatives are prevalent in numerous antiviral, anticancer, and other therapeutic agents. The strong basicity of this compound is instrumental in promoting the necessary cyclization to construct the indole ring system.
Key Applications in Pharmaceutical Synthesis
| Application | Reaction Type | Significance in Drug Development |
| Heterocycle Synthesis | Intramolecular Cyclization | Formation of indole and other heterocyclic scaffolds present in a wide range of antiviral and anticancer drugs. |
| Cyclic Ketone Formation | Dieckmann Condensation | Synthesis of cyclic β-keto esters, which are key intermediates for various APIs. |
| Functional Group Modification | Etherification, Esterification | Introduction or modification of functional groups to modulate the biological activity and pharmacokinetic properties of drug candidates. |
| Deprotonation Reactions | General Base Catalysis | Generation of carbanions and other reactive intermediates for carbon-carbon bond formation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-hydroxyindole-3-carboxylate via Intramolecular Cyclization
This protocol describes the synthesis of an indole derivative, a common scaffold in pharmaceutical compounds, using this compound to facilitate an intramolecular cyclization.
Reaction Scheme:
A representative reaction scheme for the synthesis of an indole derivative.
Materials:
-
Ethyl 2-(2-nitrophenyl)-2-butenoate
-
This compound (solid)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add ethyl 2-(2-nitrophenyl)-2-butenoate (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add this compound (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired ethyl 1-hydroxyindole-3-carboxylate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purity (post-chromatography) | >98% |
Protocol 2: Generalized Protocol for Dieckmann Condensation
This protocol outlines a general procedure for an intramolecular condensation of a diester to form a cyclic β-keto ester using this compound.
Reaction Workflow:
References
Application Notes and Protocols: Sodium t-Amyl Oxide in the Darzens Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Darzens condensation, also known as the glycidic ester condensation, is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[1][2] These glycidic esters are valuable intermediates, readily converted to aldehydes, ketones, and other functional groups, finding extensive application in the synthesis of complex molecules in the pharmaceutical and fine chemical industries. The choice of base is critical to the success of the reaction, influencing yield, stereoselectivity, and reaction conditions.
Sodium t-amyl oxide (also known as sodium tert-amoxide or sodium tert-pentoxide) is a strong, sterically hindered, non-nucleophilic alkoxide base. Its bulky nature makes it particularly effective in promoting reactions that require a strong base to deprotonate a carbon acid without competing nucleophilic attack. While less common than its counterpart, sodium tert-butoxide, this compound offers similar reactivity and can be a valuable tool in the chemist's arsenal for optimizing Darzens condensations, particularly when fine-tuning solubility and reaction kinetics.
Reaction Mechanism
The Darzens condensation proceeds through a well-established multi-step mechanism:
-
Deprotonation: The strong base, this compound, abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the final α,β-epoxy ester product.[1]
Caption: Mechanism of the Darzens Condensation Reaction.
Quantitative Data
While specific quantitative data for the Darzens condensation using this compound is not extensively reported in comparative tables, the yields are expected to be comparable to those obtained with other strong, non-nucleophilic alkoxide bases such as potassium tert-butoxide. The following table presents representative yields for the Darzens condensation of various aldehydes and ketones with ethyl chloroacetate using strong alkoxide bases to provide an indication of expected outcomes.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | K-Ot-Bu | t-BuOH/Ether | 10-15 | 3 | 95 |
| 2 | Acetophenone | NaOEt | Ethanol | 0-5 | 0.3 | 94 |
| 3 | Cyclohexanone | K-Ot-Bu | t-BuOH/Ether | 10-15 | 2.5 | 83-95 |
| 4 | 4-Chlorobenzaldehyde | NaH | THF | rt | 24 | 85 |
| 5 | 2-Naphthaldehyde | NaOEt | Benzene | rt | 12 | 78 |
Note: This table is illustrative and based on data for analogous strong bases. Actual yields with this compound may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ or pre-formation of this compound from sodium metal and t-amyl alcohol.
Materials:
-
Sodium metal
-
t-Amyl alcohol (2-methyl-2-butanol), anhydrous
-
Anhydrous inert solvent (e.g., toluene, hexane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Cannula or dropping funnel
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser and a gas inlet for the inert atmosphere. The third neck can be stoppered or fitted with a dropping funnel for the addition of t-amyl alcohol. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the apparatus with nitrogen or argon.
-
Sodium Dispersion (Optional but recommended): In the reaction flask, add the desired amount of anhydrous inert solvent and sodium metal (cut into small pieces). Heat the mixture to above the melting point of sodium (~98 °C) with vigorous stirring to create a fine dispersion.
-
Addition of t-Amyl Alcohol: Cool the sodium dispersion to a manageable temperature (e.g., 50-60 °C). Slowly add a stoichiometric amount (or a slight excess) of anhydrous t-amyl alcohol to the stirred sodium dispersion. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux until all the sodium has reacted, and the evolution of hydrogen gas ceases. The solution of this compound is now ready for use in situ, or the solvent can be removed under reduced pressure to isolate the solid base.
Protocol 2: Darzens Condensation using this compound
This protocol provides a general procedure for the Darzens condensation of an aldehyde or ketone with an α-haloester using pre-prepared or in situ generated this compound.
Materials:
-
Aldehyde or Ketone
-
α-Haloester (e.g., ethyl chloroacetate, methyl bromoacetate)
-
This compound (solid or as a solution from Protocol 1)
-
Anhydrous solvent (e.g., THF, diethyl ether, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the α-haloester dissolved in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between 0 °C and room temperature) using an ice bath or other cooling system.
-
Base Addition: Slowly add a solution of this compound in the chosen solvent (or add the solid base portion-wise) to the stirred reaction mixture. Maintain the temperature during the addition.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the pure α,β-epoxy ester.
Caption: General workflow for the Darzens condensation.
References
Application Notes and Protocols: Sodium t-Amyl Oxide for Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the synthesis of cyclic β-keto esters, which are valuable intermediates in the production of pharmaceuticals, natural products, and other complex organic molecules. The choice of base is critical to the success of this reaction, influencing yield, reaction time, and side product formation. Sodium t-amyl oxide (also known as sodium tert-amylate or sodium tert-pentoxide) is a strong, sterically hindered alkoxide base that offers distinct advantages in the Dieckmann condensation, particularly in aprotic solvents. Its bulky nature can enhance regioselectivity and its high basicity can facilitate the reaction for less activated substrates.
These application notes provide a comprehensive overview, experimental protocols, and comparative data for the use of this compound in the Dieckmann condensation.
Advantages of this compound
The use of a sterically hindered strong base like this compound can offer several benefits:
-
Reduced Side Reactions: The bulky t-amyl oxide anion is less nucleophilic than smaller alkoxides like ethoxide or methoxide, which can minimize side reactions such as intermolecular Claisen condensation or transesterification.
-
Improved Solubility: this compound exhibits good solubility in a range of aprotic organic solvents such as toluene, xylene, and tetrahydrofuran (THF). This allows for homogeneous reaction conditions, which can lead to more consistent results and improved yields.
-
Strong Basicity: As a strong base, this compound can effectively deprotonate the α-carbon of the diester, initiating the cyclization process efficiently.
Reaction Mechanism and Workflow
The Dieckmann condensation proceeds through a mechanism analogous to the intermolecular Claisen condensation. The overall workflow involves the base-mediated intramolecular cyclization of a diester to form a cyclic β-keto ester, followed by an acidic workup to neutralize the enolate and isolate the product.
Caption: Mechanism of the Dieckmann Condensation.
Caption: General Experimental Workflow for Dieckmann Condensation.
Data Presentation
While specific yield data for a range of substrates using this compound is not extensively available in the literature, a patent describing the Dieckmann condensation under solvent-free conditions provides a useful comparison of different alkoxide bases for the cyclization of diethyl adipate.[1] This data highlights the effectiveness of sterically hindered bases.
| Base | Product | Yield (%) | Conditions |
| Sodium Methoxide | Ethyl 2-oxocyclopentanecarboxylate | 61 | Solvent-free |
| Potassium tert-Butoxide | Ethyl 2-oxocyclopentanecarboxylate | 82 | Solvent-free |
| This compound | Ethyl 2-oxocyclopentanecarboxylate | N/A | Toluene/Xylene |
Note: The patent mentions the use of tertiary alkoxides, including those derived from amyl alcohol, in solvents like toluene or xylene, but does not provide a specific yield for this compound under these conditions.[1]
Experimental Protocols
The following are generalized protocols for performing a Dieckmann condensation using this compound. The specific reaction time and temperature may need to be optimized for different substrates.
Protocol 1: Dieckmann Condensation of Diethyl Adipate in Toluene
Objective: To synthesize ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using this compound in toluene.
Materials:
-
Diethyl adipate
-
This compound
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere of nitrogen or argon.
-
Addition of Base: To the flask, add anhydrous toluene followed by this compound (1.1 equivalents). Stir the suspension.
-
Substrate Addition: In the addition funnel, prepare a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of this compound over a period of 30-60 minutes. The reaction mixture may become viscous.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2-oxocyclopentanecarboxylate.
-
Protocol 2: General Procedure for Dieckmann Condensation of other Diesters
The above protocol can be adapted for other diesters. Key considerations include:
-
Substrate: Ensure the diester is capable of forming a 5- or 6-membered ring for optimal results.
-
Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is generally recommended to ensure complete reaction.
-
Solvent: While toluene is a common choice, other aprotic solvents like xylene or THF can also be used. The choice of solvent will affect the reaction temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: The purification method will depend on the physical properties of the product (e.g., boiling point for distillation, polarity for chromatography).
Safety Precautions
-
This compound is a strong base and is corrosive. It is also moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable. Work in a well-ventilated area and away from ignition sources.
-
The quenching step with acid is exothermic and may cause splashing. Perform this step slowly and with caution.
By following these guidelines and protocols, researchers can effectively utilize this compound for the Dieckmann condensation to synthesize valuable cyclic β-keto esters for a variety of applications in chemical synthesis and drug development.
References
Application Notes and Protocols for Claisen-Schmidt Condensation Utilizing a Strong Alkoxide Base
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones. These structures are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including flavonoids and various pharmaceuticals. The reaction proceeds via a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
While common bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently employed, stronger alkoxide bases can offer advantages in terms of reaction rate and yield, particularly with less reactive substrates. This document provides a detailed protocol and application notes for the Claisen-Schmidt condensation, with a focus on the use of a strong alkoxide base.
Note on Catalyst Selection: Extensive literature searches did not yield specific, reproducible protocols for the Claisen-Schmidt condensation using sodium t-amyl oxide. Therefore, the following protocols are based on the well-established use of other strong alkoxide bases, such as sodium ethoxide or potassium tert-butoxide. Given its properties as a strong, sterically hindered base, this compound would be expected to function in a similar manner, and these protocols can serve as a starting point for optimization.
Reaction Mechanism and Workflow
The Claisen-Schmidt condensation follows a well-understood reaction pathway. The process begins with the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone (chalcone).
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
The general experimental workflow for this reaction is outlined below, from reactant preparation to product purification.
Caption: General Experimental Workflow for Chalcone Synthesis.
Experimental Protocols
The following is a general procedure for the synthesis of chalcones via a Claisen-Schmidt condensation using a strong alkoxide base.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Strong alkoxide base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous ethanol or another suitable anhydrous solvent
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic ketone (1.0 eq.) and the aromatic aldehyde (1.0-1.2 eq.) in anhydrous ethanol.
-
Reaction Initiation: In a separate flask, prepare a solution of the alkoxide base (1.1-1.5 eq.) in anhydrous ethanol. Add the base solution dropwise to the stirred solution of the ketone and aldehyde at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The yield of the Claisen-Schmidt condensation is highly dependent on the specific substrates and the base used. The following table summarizes representative yields for the synthesis of chalcone from acetophenone and benzaldehyde using different bases, as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Ethanol | Room Temp. | 2-4 | 85-95 |
| KOH | Ethanol | Room Temp. | 2-4 | 80-90 |
| LiOH·H₂O | Solvent-free | Room Temp. | 0.5-1 | 90-98 |
| Mg(OEt)₂ | Toluene | Reflux | 12 | ~70 |
| Na/Ethanol | Ethanol | Room Temp. | 24 | ~80 |
Application Notes for the Use of this compound
-
Increased Basicity: this compound is a stronger base than sodium hydroxide or even sodium ethoxide. This can be advantageous when using ketones with less acidic α-protons, potentially leading to faster reaction rates.
-
Steric Hindrance: The bulky tert-amyloxide group may influence the stereoselectivity of the reaction in certain cases, although for the formation of the thermodynamically stable trans-chalcone, this effect might be minimal.
-
Solubility: this compound generally exhibits good solubility in a range of organic solvents, which can be beneficial for achieving homogeneous reaction conditions.
-
Potential for Side Reactions: As a very strong base, there is an increased risk of side reactions, such as self-condensation of the ketone or Cannizzaro-type reactions with the aldehyde, especially if the aldehyde has no α-hydrogens. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial.
-
Moisture Sensitivity: Like all alkoxides, this compound is highly sensitive to moisture. All reagents and solvents must be scrupulously dried to ensure the effectiveness of the catalyst.
For researchers in drug development, the Claisen-Schmidt condensation is a valuable tool for generating diverse libraries of chalcone derivatives for biological screening. The choice of base can be a critical parameter to optimize for the synthesis of specific target molecules, and exploring stronger alkoxides like this compound could unlock new synthetic possibilities. It is recommended to start with small-scale trial reactions to determine the optimal conditions for the specific substrates of interest.
Application Notes and Protocols for Alkylation of Ketones Using Sodium t-Amyl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of ketones at the α-carbon is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular architectures. This process involves the deprotonation of a ketone to form an enolate, which then acts as a nucleophile to attack an alkylating agent. The choice of base is critical in determining the regioselectivity of the deprotonation of unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate.
Sodium t-amyl oxide (also known as sodium tert-pentoxide) is a strong, sterically hindered alkoxide base. Due to its steric bulk and its nature as a sodium alkoxide, it is particularly useful for promoting the formation of the thermodynamic enolate, which is the more substituted and generally more stable enolate.[1] This regioselectivity is often desired in synthetic pathways where the alkyl group is to be introduced at the more substituted α-position. These application notes provide a detailed protocol for the alkylation of ketones using this compound, with a focus on achieving thermodynamic control.
Reaction Principle
The alkylation of a ketone using this compound proceeds in two main steps:
-
Enolate Formation: this compound deprotonates the α-carbon of the ketone. In the case of an unsymmetrical ketone, the thermodynamic enolate is preferentially formed. This is because alkoxide bases can establish an equilibrium between the ketone and its possible enolates, allowing for the formation of the more stable, more substituted enolate.[2]
-
Nucleophilic Attack (SN2 Reaction): The resulting enolate anion acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position.[3] This step is most effective with primary alkyl halides. Secondary and tertiary halides are more prone to undergoing elimination reactions.[1][3]
Quantitative Data Summary
While specific quantitative data for the alkylation of a wide range of ketones with this compound is not extensively documented in publicly available literature, the following table provides representative yields for the alkylation of an unsymmetrical ketone, 2-methylcyclohexanone, with methyl iodide. This reaction typically favors the formation of the thermodynamic product, 2,6-dimethylcyclohexanone. The yields are based on typical outcomes for thermodynamic alkylation of ketones.
| Ketone | Alkylating Agent | Product | Typical Yield (%) |
| 2-Methylcyclohexanone | Methyl Iodide | 2,6-Dimethylcyclohexanone | 75-85% |
Note: Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocol: Alkylation of 2-Methylcyclohexanone with Methyl Iodide using this compound
This protocol describes the alkylation of 2-methylcyclohexanone to yield 2,6-dimethylcyclohexanone, the thermodynamic product.
Materials
-
This compound (NaOC(CH3)2CH2CH3)
-
2-Methylcyclohexanone
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure
Step 1: Preparation of the Reaction Setup
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for an inert atmosphere (Argon or Nitrogen), and a rubber septum.
-
Flame-dry the glassware under vacuum and then cool to room temperature under a stream of inert gas.
Step 2: Enolate Formation
-
Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the reaction flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the this compound. The amount of solvent should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the ketone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2-methylcyclohexanone (1.0 equivalent) dropwise via syringe to the stirred solution of the base over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of the thermodynamic enolate.
Step 3: Alkylation
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
Add methyl iodide (1.2 equivalents) dropwise via syringe. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition of methyl iodide, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
Step 4: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,6-dimethylcyclohexanone.
Safety Precautions
-
This compound is a strong base and is corrosive and hygroscopic. Handle it in a glovebox or under an inert atmosphere.
-
Methyl iodide is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are required. Ensure that all reagents and glassware are properly dried to prevent unwanted side reactions.
Diagrams
Signaling Pathway: Thermodynamic Enolate Formation
References
The Role of Sodium t-Amyl Oxide in the Synthesis of Substituted Pyridines: An Application Overview
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and agrochemicals. The development of efficient and versatile synthetic methodologies to access these structures is a continuous focus of chemical research. While numerous methods exist for pyridine ring synthesis and functionalization, the application of specific reagents can offer unique advantages in terms of reactivity, selectivity, and substrate scope. This document explores the potential application of sodium t-amyl oxide, a strong, non-nucleophilic base, in the synthesis of substituted pyridines. Despite a comprehensive review of the scientific literature, direct and established protocols for the use of this compound in the de novo synthesis or direct functionalization of pyridines are not widely reported. Therefore, this note will provide a broader context on pyridine synthesis, highlighting reaction classes where a bulky alkoxide base like this compound could theoretically be employed, alongside established synthetic protocols for comparison.
Theoretical Applications and Plausible Reaction Pathways
This compound (NaOt-Am) is a sterically hindered alkoxide that is often utilized as a strong, non-nucleophilic base in organic synthesis. Its bulky nature minimizes its participation as a nucleophile, making it suitable for promoting reactions sensitive to nucleophilic addition, such as deprotonation and elimination reactions. In the context of pyridine synthesis, NaOt-Am could potentially be applied in the following areas:
-
Condensation Reactions: Many classical pyridine syntheses, such as the Hantzsch synthesis and its variations, involve condensation steps that are base-catalyzed. While weaker bases are typically employed, a strong, non-nucleophilic base could be advantageous in specific cases, particularly when dealing with less acidic C-H donors or to promote enolate formation under milder conditions.
-
C-H Functionalization: The direct functionalization of pyridine rings through C-H activation is a powerful strategy. Strong bases can be instrumental in deprotonation steps, particularly in metal-free C-H activation or in concert with transition metal catalysts. The non-nucleophilic character of this compound would be crucial to avoid unwanted addition to the pyridine ring.
-
Cross-Coupling Reactions: In some cross-coupling methodologies, a strong base is required to generate the active nucleophile or to facilitate the catalytic cycle. While carbonate and phosphate bases are more common, a bulky alkoxide could influence the reaction's efficiency and selectivity.
Established Methodologies for Substituted Pyridine Synthesis
Given the limited specific data on this compound, this section details established protocols for the synthesis of substituted pyridines that rely on other bases or reaction conditions. These methods provide a benchmark for assessing where this compound might serve as a viable, albeit undocumented, alternative.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines. The reaction involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a suitable solvent such as ethanol.
-
Addition of Ammonia Source: Add aqueous ammonia (excess) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine product.
-
Aromatization: The resulting dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).
| Reactant | Molar Ratio |
| Benzaldehyde | 1.0 |
| Ethyl Acetoacetate | 2.0 |
| Ammonia | Excess |
| Product | Yield |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Typically >80% |
Functionalization via Pyridine N-Oxides
The activation of the pyridine ring through N-oxidation is a common strategy to facilitate nucleophilic substitution, typically at the C2 and C4 positions.
Experimental Protocol: Synthesis of 2-Phenylpyridine from Pyridine N-Oxide
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve pyridine N-oxide (1.0 eq) in a suitable solvent like anhydrous THF.
-
Grignard Reaction: Cool the solution to 0 °C and add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-phenylpyridine.
| Reactant | Molar Ratio |
| Pyridine N-oxide | 1.0 |
| Phenylmagnesium bromide | 1.1 |
| Product | Yield |
| 2-Phenylpyridine | Varies depending on substrate, typically 60-80% |
Logical Workflow for Pyridine Synthesis Strategy
The following diagram illustrates a general decision-making process for selecting a synthetic route to a target substituted pyridine.
Conclusion
While this compound is a powerful and versatile non-nucleophilic base, its application in the synthesis of substituted pyridines is not well-documented in the existing scientific literature. Researchers and drug development professionals seeking to synthesize substituted pyridines should consider established methodologies such as the Hantzsch synthesis, Guareschi-Thorpe reaction, or functionalization of pre-existing pyridine rings via N-oxides or C-H activation. The potential for this compound to serve as a niche reagent in specific, yet-to-be-explored, pyridine syntheses remains an open area for investigation. Future work could involve screening this compound as a base in challenging condensation or C-H functionalization reactions for pyridine synthesis, potentially unlocking novel reactivity and access to previously difficult-to-synthesize pyridine derivatives.
Application Notes and Protocols: The Role of Sodium t-Amyl Oxide in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium t-amyl oxide, also known as sodium tert-amylate or sodium tert-pentoxide (NaOt-Am), is a strong alkoxide base valued in organic synthesis for its high reactivity and good solubility in common organic solvents.[1] As a sterically hindered, non-nucleophilic base, it is particularly effective in promoting a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are critical linkages in many pharmaceuticals, agrochemicals, and functional materials.
The primary role of this compound in these catalytic cycles is to facilitate the deprotonation of a pro-nucleophile (like an amine or an alcohol) or to participate in the crucial transmetalation step, thereby regenerating the active catalyst and driving the reaction forward. While less frequently cited in academic literature than its close relative, sodium tert-butoxide (NaOt-Bu), this compound serves as a highly effective alternative and is one of the common strong bases employed in industrial and laboratory settings for these transformations.[2]
Key Applications in Cross-Coupling Reactions
This compound is a versatile base applicable to several major classes of palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. The reaction requires a strong base to deprotonate the amine, forming a palladium-amido intermediate that is key to the catalytic cycle.[3] this compound is an excellent choice for this purpose, particularly when high reactivity and solubility are required.[2]
Logical Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Illustrative Quantitative Data: While specific data for this compound is sparse, performance is expected to be comparable to sodium tert-butoxide. The following table is illustrative of typical conditions for Buchwald-Hartwig reactions.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOt-Am (1.2) | Toluene | 100 | 12-18 | >90 |
| 1-Bromo-4-methoxybenzene | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Am (1.4) | Dioxane | 80 | 8-12 | >95 |
| 2-Bromopyridine | n-Hexylamine | G4-XPhos-Pd (1) | - | NaOt-Am (1.2) | THF | 65 | 16 | ~90 |
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., G4-XPhos-Pd, 0.01 mmol, 1 mol%), and this compound (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., Toluene or Dioxane, 2 mL).
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 8-24 hours) until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired aryl amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (boronic acid or ester) with an aryl or vinyl halide/triflate. The base in the Suzuki reaction plays a critical role in activating the organoboron reagent to facilitate transmetalation to the palladium center.[4] Strong bases like this compound can be effective, particularly in reactions involving less reactive aryl chlorides or hindered substrates.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The role of base (this compound) in the Suzuki-Miyaura catalytic cycle.
Illustrative Quantitative Data: The following table provides representative conditions for Suzuki-Miyaura couplings where a strong alkoxide base like this compound would be suitable.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Am (2.0) | Toluene/H₂O | 80 | 6 | >95 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | NaOt-Am (2.0) | Dioxane | 100 | 16 | ~85 |
| 2-Chlorotoluene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | NaOt-Am (2.5) | THF | 65 | 24 | ~70 |
General Protocol for Suzuki-Miyaura Coupling:
-
In an inert atmosphere glovebox or using Schlenk technique, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 1.2 equiv.), this compound (2.0 mmol, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 1-3 mol%).
-
Add the degassed solvent (e.g., Toluene, 3 mL).
-
Seal the reaction vessel and heat to the required temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the biaryl product.
Advantages and Considerations
Advantages of this compound:
-
High Basicity: Its strong basicity makes it effective for deprotonating a wide range of substrates, including less acidic amines and for activating boronic acids.
-
Good Solubility: It exhibits better solubility in organic solvents like THF, toluene, and dioxane compared to inorganic bases such as K₂CO₃ or K₃PO₄, leading to more homogeneous reaction conditions.
-
Commercial Availability: It is commercially available as a solid powder or as a solution, facilitating its use in various applications.[1]
Considerations:
-
Hygroscopic Nature: Like other alkoxides, this compound is sensitive to moisture and should be handled under an inert atmosphere to maintain its reactivity.
-
Functional Group Tolerance: Its high basicity can be incompatible with sensitive functional groups like esters or ketones, which may undergo undesired side reactions (e.g., saponification or enolization). In such cases, a weaker base may be preferable.[5]
Conclusion: this compound is a potent and practical strong base for facilitating palladium-catalyzed cross-coupling reactions. While specific protocols often highlight the more common sodium tert-butoxide, this compound serves as an excellent and often interchangeable alternative, particularly when its solubility profile is advantageous. Researchers and process chemists can confidently employ this compound in key transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to construct complex molecules essential for drug discovery and materials science.
References
Application Note: Synthesis of Diketopyrrolopyrrole (DPP) Pigments Utilizing Sodium t-Amyl Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diketopyrrolopyrrole (DPP) pigments are a class of high-performance organic pigments known for their brilliant colors, high stability, and strong fluorescence. These properties make them valuable in a wide range of applications, including paints, inks, plastics, organic electronics, and bioimaging. A common and effective method for synthesizing the DPP core involves the base-catalyzed condensation of an aryl nitrile with a dialkyl succinate. Sodium t-amyl oxide, a strong alkoxide base, is frequently employed in this reaction to promote the necessary deprotonation and subsequent cyclization. This application note provides a detailed protocol for the synthesis of DPP pigments using this compound, along with a summary of relevant reaction parameters and a workflow diagram.
Introduction
The synthesis of the 1,4-diketo-3,6-diarylpyrrolo[3,4-c]pyrrole (DPP) chromophore was first discovered in the 1970s. The general synthesis involves the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base.[1] this compound (NaOtAm) is a preferred base for this reaction due to its high basicity and solubility in organic solvents like tert-amyl alcohol, which is often used as the reaction solvent. The in situ generation of this compound from sodium metal and tert-amyl alcohol is a common practice.[2][3] The resulting DPP pigments are typically highly insoluble, which contributes to their excellent stability but can necessitate purification steps like solvent washing or recrystallization.[2]
Key Reaction Parameters and Quantitative Data
The successful synthesis of DPP pigments is dependent on several critical parameters, including the choice of reactants, base, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported syntheses of DPP pigments using this compound.
| Product | Aryl Nitrile | Dialkyl Succinate | Base | Solvent(s) | Temperature | Time | Yield | Reference |
| Phenyl-DPP | Benzonitrile | Diisopropyl succinate | This compound | tert-Amyl alcohol | Reflux | 6 h | ~70% | [2] |
| 4-Chlorophenyl-DPP (Pigment Red 254) | 4-Chlorobenzonitrile | Diisopropyl succinate | This compound | tert-Amyl alcohol | 90-120°C | 2-5 h | - | [3] |
| Thiophene-DPP, Furan-DPP, Pyridine-DPP | Corresponding aryl carbonitrile | Diethyl succinate | This compound | tert-Amyl alcohol / Ionic Liquid ([Hmim]HSO4) | 70°C | 6 h | 70-80% | [4] |
| 4'-Hexyl-2,2'-bithiophene-DPP | 4'-Hexyl-2,2'-bithiophene-5-carbonitrile | Diethyl succinate | Sodium t-amyl alcoholate | 2-Methylbutan-2-ol (tert-amyl alcohol) | Reflux | 1.5 h | - | [5] |
Experimental Protocol: Synthesis of a Generic Phenyl-DPP
This protocol is a generalized procedure based on common practices reported in the literature.[2][3][4] Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as sodium metal is highly reactive with water and air.
Materials:
-
Sodium metal
-
tert-Amyl alcohol (anhydrous)
-
Aryl nitrile (e.g., Benzonitrile)
-
Dialkyl succinate (e.g., Diisopropyl succinate)
-
Methanol
-
Acetic acid
-
Deionized water
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
Procedure:
-
Preparation of this compound:
-
In a dry, two-neck round-bottom flask under an inert atmosphere, add anhydrous tert-amyl alcohol.
-
Carefully add small pieces of sodium metal to the tert-amyl alcohol. The reaction is exothermic and will generate hydrogen gas.
-
Heat the mixture gently (e.g., 50-70°C) with stirring until all the sodium has dissolved to form a clear solution of this compound.[4]
-
-
Reaction with Aryl Nitrile:
-
To the prepared this compound solution, add the aryl nitrile.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C or reflux) and stir for a designated period (e.g., 2 hours).[4]
-
-
Addition of Dialkyl Succinate and Condensation:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture (e.g., to 90°C).[2]
-
Quench the reaction by carefully adding a mixture of methanol and water, or methanol followed by neutralization with acetic acid.[2][4]
-
The crude DPP pigment will precipitate out of the solution.
-
Filter the suspension using a Buchner funnel and wash the solid product sequentially with hot water and hot methanol to remove impurities.[4]
-
Dry the purified DPP pigment in a vacuum oven.
-
Reaction Workflow
Caption: Workflow for the synthesis of DPP pigments using this compound.
Conclusion
The use of this compound as a strong base is a robust and widely adopted method for the synthesis of a variety of diketopyrrolopyrrole pigments. This approach offers good yields and can be adapted for the synthesis of different DPP derivatives by varying the starting aryl nitrile. The provided protocol and workflow offer a comprehensive guide for researchers and scientists interested in the synthesis of these high-performance materials. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.
References
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 3. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium t-Amyl Oxide Mediated Etherification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide, also known as sodium tert-amoxide or sodium tert-pentoxide, is a strong, sterically hindered alkoxide base. Its chemical formula is NaOC(CH3)2CH2CH3, and it is a valuable reagent in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions.[1] In the realm of ether synthesis, this compound serves as an effective base for the deprotonation of alcohols and phenols to form the corresponding alkoxides or phenoxides. These intermediates can then undergo nucleophilic substitution with an appropriate alkylating agent to form ethers, a reaction famously known as the Williamson ether synthesis.[2][3] This method is fundamental in the synthesis of a wide array of ethers, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5]
The steric bulk of the t-amyl oxide group can offer unique selectivity in certain reactions, potentially minimizing side reactions like elimination, especially when compared to less hindered bases. However, as with other bulky bases, careful consideration of the substrate and reaction conditions is crucial to favor the desired SN2 pathway over the competing E2 elimination.[6]
These application notes provide an overview of the use of this compound in etherification reactions, including a general protocol, a table of representative transformations, and visual diagrams of the reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes representative etherification reactions using this compound. The yields are illustrative and can vary based on the specific substrates, reaction conditions, and purification methods. The selection of substrates is based on the general principles of the Williamson ether synthesis, where primary alkyl halides are the preferred electrophiles to minimize elimination side reactions.[3]
| Entry | Alcohol/Phenol Substrate | Alkylating Agent | Solvent | Temperature (°C) | Product | Representative Yield (%) |
| 1 | Phenol | Benzyl bromide | THF | 25-60 | Benzyl phenyl ether | >90 |
| 2 | 4-Methoxyphenol | Ethyl iodide | DMF | 25-50 | 1-Ethoxy-4-methoxybenzene | 85-95 |
| 3 | 1-Naphthol | Methyl tosylate | Acetonitrile | 25-60 | 1-Methoxynaphthalene | 80-90 |
| 4 | Benzyl alcohol | n-Butyl bromide | THF | 25-65 | Benzyl n-butyl ether | 75-85 |
| 5 | Cyclohexanol | Allyl chloride | DMSO | 25-50 | Allyl cyclohexyl ether | 70-80 |
| 6 | 4-Chlorophenol | Propargyl bromide | DMF | 25 | 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | 85-95 |
Experimental Protocols
General Protocol for this compound Mediated Etherification
This protocol outlines a general procedure for the Williamson ether synthesis using this compound. The specific quantities and reaction parameters should be optimized for each specific substrate combination.
Materials:
-
Alcohol or phenol
-
This compound (solid or as a solution in a suitable solvent like THF, hexane, or toluene)[5]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO))[2]
-
Alkylating agent (e.g., alkyl halide or sulfonate)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the alcohol or phenol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask to dissolve the alcohol or phenol. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[2]
-
Deprotonation: To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise at room temperature. The addition may be exothermic. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Alkylation: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture via a dropping funnel or syringe. The reaction temperature should be monitored and controlled. The reaction may be run at room temperature or heated to a temperature between 50-100 °C to ensure completion, which can take from 1 to 8 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired ether.
Mandatory Visualization
Caption: Mechanism of this compound Mediated Williamson Ether Synthesis.
Caption: General Experimental Workflow for Ether Synthesis.
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Sodium-T-Amylate / Sodium Tert-Pentoxide / Sodium Tert-Amoxide / 14593-46-5 [allgreenchems.com]
- 5. Sodium tert.-Amylate Solutions (in THF, Hexane or Toluene) [evonik.com]
- 6. byjus.com [byjus.com]
Application Notes and Protocols for Esterification Reactions Using Sodium t-Amyl Oxide as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong alkoxide base utilized in a variety of organic syntheses.[1][2] Its bulky tertiary structure renders it a potent, non-nucleophilic base, making it particularly suitable for promoting reactions involving the formation of enolates without competing nucleophilic attack at a carbonyl center. While its direct catalytic use in classical Fischer-type esterifications (acid + alcohol) is not widely documented, it is a key reagent in base-mediated ester condensation reactions, such as the Dieckmann and Claisen condensations, which are fundamental transformations in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4][5]
These application notes provide a detailed overview of the use of this compound in intramolecular ester condensation, specifically the Dieckmann condensation, which results in the formation of cyclic β-keto esters.
Core Application: Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters
The Dieckmann condensation is an intramolecular cyclization of a diester to form a cyclic β-keto ester.[3][4] This reaction is a powerful tool for the construction of five- and six-membered rings, which are common motifs in biologically active compounds. This compound serves as the strong base required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization cascade.
Reaction Mechanism
The generally accepted mechanism for the Dieckmann condensation using a strong alkoxide base like this compound proceeds through the following steps:
-
Enolate Formation: The alkoxide base removes a proton from the carbon alpha to one of the ester carbonyl groups, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule.
-
Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The intermediate collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of β-Keto Ester: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base generated in the previous step. This final deprotonation is often the thermodynamic driving force for the reaction.
-
Acidic Workup: An acidic workup is required to protonate the enolate and yield the final cyclic β-keto ester product.
Diagram of the Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol describes the synthesis of a model cyclic β-keto ester using a strong alkoxide base. While the original procedures often use sodium ethoxide, this compound can be substituted, potentially offering advantages in terms of reduced side reactions due to its steric bulk.
Materials:
-
Diethyl adipate
-
This compound
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of this compound (1.1 equivalents) in anhydrous toluene.
-
Addition of Diester: A solution of diethyl adipate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of this compound at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux with stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 2-oxocyclopentanecarboxylate.
Diagram of the Experimental Workflow
Caption: Experimental workflow for Dieckmann condensation.
Quantitative Data
The yield of the Dieckmann condensation is highly dependent on the substrate and reaction conditions. The use of a sterically hindered base like this compound can influence the reaction outcome. Below is a table summarizing typical yields for the cyclization of various diesters to form cyclic β-keto esters using strong alkoxide bases.
| Diester Substrate | Product Ring Size | Base | Solvent | Typical Yield (%) |
| Diethyl Adipate | 5-membered | Sodium Ethoxide | Ethanol | 74-81 |
| Diethyl Pimelate | 6-membered | Sodium Ethoxide | Toluene | ~80 |
| Diethyl Suberate | 7-membered | Potassium t-butoxide | Toluene | Lower yields |
| Diethyl Glutarate | 4-membered | N/A | Does not readily cyclize |
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will quench the strong base and hydrolyze the ester. All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Choice of Base: The alkoxide base should ideally match the alcohol portion of the ester to avoid transesterification as a side reaction. However, with a non-nucleophilic base like this compound, this is less of a concern.
-
Safety: this compound is a corrosive and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for promoting ester condensation reactions, particularly the Dieckmann condensation for the synthesis of cyclic β-keto esters. Its properties as a strong, sterically hindered base make it an effective tool for generating enolates while minimizing unwanted side reactions. The protocols and data presented provide a foundation for researchers and drug development professionals to utilize this reagent in the synthesis of complex cyclic systems. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
Troubleshooting & Optimization
Technical Support Center: Sodium t-Amyl Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium t-amyl oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base with the chemical formula NaOC(CH₃)₂(CH₂CH₃). Due to its steric bulk, it is particularly useful in organic synthesis for promoting reactions where a strong base is needed but nucleophilic attack is undesirable.[1][2] Its primary applications include deprotonation, base-catalyzed reactions, elimination reactions, and isomerization reactions.[2]
Q2: My reaction with this compound is giving a low yield of the desired substitution product and a significant amount of an alkene. What is happening?
This is a common issue, particularly in reactions like the Williamson ether synthesis, and is due to the competition between substitution (Sɴ2) and elimination (E2) pathways. This compound is a sterically hindered base, which favors the E2 mechanism.[3][4] The bulky t-amyl oxide anion has difficulty accessing the electrophilic carbon for a backside attack (required for Sɴ2), and instead abstracts a proton from a β-carbon, leading to the formation of an alkene.[5][6]
Troubleshooting Elimination Side Products:
| Factor | To Favor Substitution (Sɴ2) | To Favor Elimination (E2) |
| Substrate | Use methyl or primary alkyl halides.[3][7] | Use secondary or tertiary alkyl halides.[4][7] |
| Base | Use a less sterically hindered base (e.g., sodium ethoxide). | Use a bulky base like this compound.[8] |
| Temperature | Lower temperatures generally favor substitution. | Higher temperatures favor elimination. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF).[9] | A less polar or protic solvent can be used. |
Q3: I am performing a crossed Claisen or aldol condensation and obtaining a mixture of products. How can I improve the selectivity?
Crossed condensation reactions can lead to a mixture of up to four different products if both reactants have α-hydrogens and can thus form an enolate.[10] To achieve a single desired product, one of the reactants should ideally be non-enolizable (i.e., lack α-hydrogens).[10][11] Examples of non-enolizable electrophiles include aromatic aldehydes (like benzaldehyde) or esters of aromatic acids (like ethyl benzoate).
Experimental Strategy for Selective Crossed Condensation:
A common strategy is to slowly add the enolizable reactant to a mixture of the non-enolizable reactant and the base. This ensures that the enolate that is formed reacts immediately with the non-enolizable partner, minimizing self-condensation of the enolizable reactant.
Q4: In my Claisen condensation, I am observing transesterification as a side reaction. How can this be prevented?
Transesterification can occur if the alkoxide base used does not match the alkoxy group of the ester reactant. For example, using this compound with an ethyl ester can lead to the formation of some t-amyl ester. To prevent this, the alkoxide base should correspond to the alcohol portion of the ester (e.g., use sodium ethoxide with ethyl esters).[12][13]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Minimized Elimination
This protocol describes the synthesis of an ether from a primary alkyl halide and an alcohol, using this compound as the base. The choice of a primary alkyl halide is crucial to minimize the competing E2 elimination reaction.
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add one equivalent of this compound portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Cool the alkoxide solution to 0 °C and add the primary alkyl halide dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Diagram 1: Competing Sɴ2 and E2 Pathways
Caption: Logical workflow of Sɴ2 vs. E2 reactions.
Diagram 2: Strategy for a Selective Crossed Claisen Condensation
Caption: Workflow for selective Claisen condensation.
References
- 1. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. teachthemechanism.com [teachthemechanism.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Products from Sodium t-amyl oxide Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium t-amyl oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as sodium tert-amoxide or sodium tert-pentoxide) is a strong alkoxide base.[1][2] Due to its steric bulk and high basicity, it is frequently used in organic synthesis for reactions such as deprotonations, eliminations, isomerizations, and base-catalyzed condensations.[1][3] It is considered a stronger base than primary and secondary alcoholates and has good solubility in organic solvents like THF, hexane, and toluene.[1][2]
Q2: What are the main byproducts to expect in a reaction using this compound?
The most common byproduct you will need to remove during purification is tert-amyl alcohol (2-methyl-2-butanol), which is formed when the reaction is quenched with a protic solvent (like water or alcohol).[4][5] Other potential impurities include unreacted starting materials, excess this compound (which will be converted to sodium hydroxide upon quenching), and any side products from the specific reaction.
Q3: How should I properly quench a reaction involving this compound?
Properly quenching the reaction is critical for safety and for simplifying the subsequent purification. The goal is to neutralize the reactive alkoxide. A standard and safe procedure involves the slow, controlled addition of a protic solvent. It is crucial to perform this in a well-stirred vessel, potentially in an ice bath to manage any exothermic reaction.[6] A sequential quenching approach is often recommended, especially if there's a possibility of unreacted sodium metal.[7]
Q4: What are the best methods for purifying my product after a this compound reaction?
The choice of purification method depends on the properties of your desired product. The most common techniques include:
-
Liquid-Liquid Extraction: This is the first step after quenching to separate the organic product from aqueous-soluble impurities like sodium hydroxide and salts.[8]
-
Column Chromatography: This is a highly effective method for separating the target compound from unreacted starting materials and other organic byproducts.[3][9][10]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from t-amyl alcohol and other impurities, distillation can be an efficient purification method.[11]
-
Crystallization: If your product is a solid, crystallization can be an excellent final purification step to achieve high purity.
Troubleshooting Guide
Problem: My product seems to be partially or fully soluble in the aqueous layer during extraction.
-
Possible Cause: Your product may be a salt (e.g., a carboxylate or a protonated amine) or it may be highly polar.
-
Solution:
-
Adjust pH: If your product is acidic, neutralize the aqueous layer with a mild acid (like ammonium chloride solution) to protonate it and decrease its water solubility. If your product is basic, consider carefully adding a base to deprotonate any ammonium salts. Always check the pH of the aqueous layer.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) during the extraction.[8] This increases the polarity of the aqueous phase, which can decrease the solubility of organic compounds and force them into the organic layer.
-
Change Extraction Solvent: Use a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane, which may better solvate your product.
-
Problem: I am having difficulty removing t-amyl alcohol from my product.
-
Possible Cause: t-Amyl alcohol has moderate polarity and can be difficult to separate from products with similar polarity. It is also partially soluble in water, but not enough to be removed completely with simple water washes.
-
Solution:
-
Aqueous Washes: Perform multiple washes with water or brine. While this may not remove all of it, it can significantly reduce the amount.
-
Extraction with a Non-polar Solvent: Use a non-polar solvent like hexane to extract the t-amyl alcohol.[4] This is most effective if your desired product has low solubility in hexane.
-
Column Chromatography: A well-optimized column chromatography procedure is often the most effective way to separate a product from t-amyl alcohol. Use a solvent system that provides good separation between your product and the more polar t-amyl alcohol.
-
High Vacuum: If your product is not volatile, you can attempt to remove residual t-amyl alcohol under a high vacuum.
-
Problem: An emulsion has formed during my liquid-liquid extraction.
-
Possible Cause: Emulsions are common when there are salts or other amphiphilic molecules present that stabilize the interface between the organic and aqueous layers. Vigorous shaking can also contribute to emulsion formation.
-
Solution:
-
Wait: Allow the separatory funnel to stand undisturbed for some time. The layers may separate on their own.
-
Add Brine: Add a saturated solution of sodium chloride (brine) and gently swirl. The increased ionic strength of the aqueous layer often helps to break up emulsions.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Gentle Agitation: In future extractions, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Problem: My final product is wet, even after using a drying agent.
-
Possible Cause: Insufficient amount of drying agent was used, or the drying agent was not in contact with the solution for long enough.
-
Solution:
-
Add More Drying Agent: Add more anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) until it no longer clumps together and free-flowing powder is visible.[8]
-
Increase Contact Time: Gently swirl the flask and allow it to sit for a longer period (e.g., 15-20 minutes) to ensure all water is absorbed.
-
Pipette out Water: If there is a visible separate layer of water at the bottom of the flask, pipette it out before adding the drying agent.[8]
-
Data Presentation
Table 1: Properties of Common Solvents and Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Common Use in Purification |
| t-Amyl Alcohol | 88.15 | 102 | 120 g/L | Reaction byproduct |
| Hexane | 86.18 | 69 | Insoluble | Extraction solvent |
| Ethyl Acetate | 88.11 | 77.1 | 83 g/L | Extraction solvent |
| Dichloromethane | 84.93 | 39.6 | 13 g/L | Extraction solvent |
| Sodium Hydroxide | 40.00 | 1388 | Highly Soluble | Quenched byproduct |
Experimental Protocols
Protocol 1: General Reaction Quenching and Workup
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice/water bath to 0-5 °C.
-
Quench the Reaction: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Monitor the temperature to ensure it does not rise significantly. Continue adding until the reaction mixture is no longer basic (test with pH paper). Alternatively, for a more cautious quench, slowly add isopropanol, followed by methanol, and finally water.[6]
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the Product: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and perform a liquid-liquid extraction. Allow the layers to separate.
-
Wash the Organic Layer: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolate the Crude Product: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and impurities. A good starting point is often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
Pack the Column: Pack a chromatography column with silica gel using the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the non-polar solvent (or the chromatography eluent). Carefully load this solution onto the top of the silica gel.
-
Elute the Column: Begin eluting the column with the solvent system determined by TLC. Gradually increase the polarity of the mobile phase if necessary to move your product down the column.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot the collected fractions on TLC plates to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for product purification after a this compound reaction.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Sodium t-Amylate Powder [evonik.com]
- 2. Sodium tert.-Amylate Solutions (in THF, Hexane or Toluene) [evonik.com]
- 3. Sodium tert-pentoxide | 14593-46-5 | Benchchem [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. moravek.com [moravek.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sodium t-amyl oxide Reactions
Welcome to the technical support center for optimizing reactions involving Sodium t-amyl oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and increase yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as sodium tert-pentoxide) is a strong alkoxide base with the chemical formula NaOC(CH₃)₂CH₂CH₃. Due to its bulky tertiary structure, it is considered a non-nucleophilic base, which makes it highly effective in promoting elimination reactions and minimizing substitution side reactions. Its primary applications in organic synthesis include:
-
Deprotonation: It readily removes protons from a variety of acidic compounds.
-
Elimination Reactions: Its steric bulk favors the formation of alkenes via E2 elimination.
-
Etherification: It is commonly used in the Williamson ether synthesis.
-
Alkylation of Ketones: It is an effective base for the alkylation of ketones.
-
Cross-Coupling Reactions: It is frequently employed as a base in palladium-catalyzed reactions such as the Buchwald-Hartwig amination.[1]
Q2: How should I handle and store this compound?
This compound is highly sensitive to moisture and air. Proper handling and storage are critical to maintain its reactivity and ensure experimental success.
-
Handling: Always handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent decomposition. Use dry solvents and glassware.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place. For solutions, refer to the manufacturer's recommendations for storage conditions and shelf life.[1]
Q3: My reaction with this compound is giving a low yield. What are the common causes?
Low yields in reactions involving this compound can often be attributed to several factors:
-
Presence of Moisture: As a strong base, this compound reacts readily with water, which will consume the reagent and reduce its effectiveness. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Improper Reagent Purity: The purity of your starting materials and the this compound itself is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. These parameters often require optimization for each specific reaction.
-
Side Reactions: Depending on the substrate, side reactions such as elimination competing with substitution can occur. The bulky nature of this compound generally favors elimination.
-
Workup Issues: The product may be lost during the workup procedure. Ensure proper extraction techniques and minimize exposure of sensitive products to acidic or basic aqueous solutions if they are unstable.[2][3]
Q4: Can I use this compound with substrates containing sensitive functional groups?
The compatibility of this compound with various functional groups depends on their pKa values and susceptibility to strong bases.
-
Compatible: Ethers, alkenes, alkynes, and halides are generally compatible.
-
Potentially Incompatible: Esters and nitro groups can be incompatible with strong alkoxides like this compound, leading to undesired side reactions.[4] It is advisable to conduct a small-scale test reaction to check for compatibility with your specific substrate.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is an S_N2 reaction between an alkoxide and a primary alkyl halide or sulfonate. Low yields are a common issue.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the alkyl halide. | The Williamson ether synthesis works best with methyl and primary alkyl halides. Secondary alkyl halides can give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[5] |
| Incomplete deprotonation of the alcohol. | Ensure at least one equivalent of this compound is used. Confirm the quality of the base; if it has been improperly stored, it may have decomposed. | |
| Formation of elimination product (alkene) | Steric hindrance at the alkyl halide. | Use a less sterically hindered alkyl halide if possible. While this compound's bulkiness can favor elimination, this is more pronounced with secondary and tertiary halides.[5] |
| Decomposition of product | Product instability during workup. | If the ether product is sensitive to acid, avoid acidic workup conditions. Neutralize the reaction mixture carefully. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form C-N bonds. The choice of base is critical for high yields.
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst. | Ensure an inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the palladium catalyst.[6] |
| Incorrect ligand choice. | The choice of phosphine ligand is crucial and substrate-dependent. For challenging substrates, more reactive ligands like XPhos or SPhos may be required.[7] | |
| Side product formation | Hydrodehalogenation of the aryl halide. | This can occur if there are sources of protons in the reaction mixture. Ensure solvents and amines are dry. |
| Catalyst poisoning. | Functional groups like azo groups can poison the palladium catalyst, leading to low yields.[4] | |
| Reaction stalls | Insufficient base strength or solubility. | This compound is a strong base, but its solubility can be a factor. Ensure adequate stirring and consider the choice of solvent. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and a primary alkyl halide using this compound.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Primary alkyl halide (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add the primary alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl chloride with an amine using a palladium catalyst and this compound.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂) (1.5 mol%)
-
Phosphine ligand (e.g., XPhos) (3.0 mol%)
-
This compound (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and this compound.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
After completion (typically 6 hours), cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Temperature and Time on Buchwald-Hartwig Amination Yield
This table illustrates the optimization of reaction conditions for a model Buchwald-Hartwig double amination reaction.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 130 | 10 | 88 |
| 2 | 140 | 10 | 90 |
| 3 | 150 | 10 | 91 |
| 4 | 150 | 5 | 85 |
| 5 | 150 | 15 | 91 |
| Data adapted from a study on microwave-assisted Buchwald-Hartwig double amination. The reaction involved phenoxazine and 1,4-dibromobenzene with Pd₂(dba)₃/XPhos as the catalyst and sodium tert-butoxide as the base in toluene.[8] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical progression for troubleshooting low-yielding reactions where this compound is used as a base.
Caption: A flowchart for systematically troubleshooting low yields.
Diagram 2: Logical Relationships in Williamson Ether Synthesis
This diagram illustrates the key factors and potential outcomes in planning a Williamson ether synthesis.
Caption: Key interactions in the Williamson ether synthesis.
References
- 1. Sodium tert.-Amylate Solutions (in THF, Hexane or Toluene) [evonik.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium t-Amyl Oxide Mediated Elimination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium t-amyl oxide (also known as sodium tert-pentoxide) in elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in elimination reactions?
This compound (NaOt-Am) is a strong, sterically hindered alkoxide base. Its bulky tertiary-amyl structure makes it a poor nucleophile, which is advantageous in elimination reactions as it minimizes the formation of substitution byproducts. It is particularly effective in promoting E2 (bimolecular elimination) reactions to synthesize alkenes from alkyl halides and other suitable substrates.
Q2: What are the main byproducts I should expect in a this compound mediated elimination reaction?
The primary byproducts in a this compound mediated elimination reaction are typically:
-
Substitution products: Although minimized due to the bulky nature of the base, some SN2 (bimolecular nucleophilic substitution) products may form, especially with primary and less hindered secondary substrates.
-
Isomeric alkenes: The reaction can produce a mixture of alkene isomers, primarily the Zaitsev (more substituted) and Hofmann (less substituted) products. Due to its steric bulk, this compound typically favors the formation of the Hofmann product.[1]
-
tert-Amyl alcohol: This is formed as the conjugate acid of the base after it abstracts a proton from the substrate.
-
Sodium salts: The sodium cation will form a salt with the leaving group from the substrate (e.g., sodium bromide if the starting material is an alkyl bromide).
Q3: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can lead to an incomplete or slow reaction:
-
Poor quality of this compound: this compound is highly sensitive to moisture and air.[1] Exposure can lead to the formation of sodium hydroxide and sodium carbonate, which are less effective bases for this transformation.[1]
-
Insufficient temperature: While E2 reactions can often proceed at moderate temperatures, some less reactive substrates may require heating to achieve a reasonable reaction rate.
-
Inappropriate solvent: The reaction is typically carried out in aprotic solvents such as THF, toluene, or hexane.[2] The choice of solvent can influence the solubility and reactivity of the base.
-
Sterically hindered substrate: While this compound is a bulky base, an extremely hindered substrate may still react slowly.
Q4: I am observing a higher than expected amount of the Zaitsev product. Why might this be?
While this compound favors the Hofmann product, a significant amount of the Zaitsev product can form under certain conditions:
-
Less sterically demanding substrate: If the substrate has relatively accessible internal protons, the Zaitsev elimination pathway may still be competitive.
-
Reaction temperature: Higher reaction temperatures can sometimes lead to a product distribution that more closely reflects the thermodynamic stability of the alkenes, which favors the Zaitsev product.
-
Presence of smaller alkoxide impurities: If the this compound has degraded to form smaller, less hindered bases like sodium hydroxide, these can contribute to the formation of the Zaitsev product.
Q5: How should I handle and store this compound?
This compound is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] It is often supplied as a solution in an anhydrous solvent.[2] Store in a cool, dry place away from sources of ignition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired alkene | Inactive base due to moisture contamination. | Use freshly opened, high-purity this compound. Handle the reagent under an inert atmosphere. |
| Competing substitution reaction. | For primary and secondary substrates, ensure the use of a sufficiently bulky base like this compound. Consider if a different bulky base might be more selective. | |
| Reaction has not gone to completion. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC. | |
| High proportion of substitution byproduct | Substrate is primary or a relatively unhindered secondary halide. | While this compound is designed to minimize this, for highly reactive primary halides, substitution can still be a significant pathway. Consider alternative synthetic routes if elimination is the desired outcome. |
| Presence of less hindered alkoxide impurities. | Ensure the quality of the this compound. | |
| Unexpected byproduct formation | Reaction with solvent. | Ensure the use of a dry, aprotic solvent. While generally stable in ethers and hydrocarbons, side reactions can occur under forcing conditions. |
| Thermal decomposition of the base. | Avoid excessively high reaction temperatures. Thermal decomposition of sodium alkoxides can generate hydrocarbons and other byproducts.[3] | |
| Inconsistent Zaitsev/Hofmann product ratio | Variation in reaction conditions. | Strictly control the reaction temperature and addition rate of the base. Steric hindrance is sensitive to reaction conditions. |
| Impurities in the starting material or base. | Purify the starting materials and use high-quality this compound. |
Data Presentation
The regioselectivity of elimination reactions is highly dependent on the steric bulk of the base. This compound, being a bulky base, generally favors the formation of the less substituted (Hofmann) alkene. The following table, based on data for the similar bulky base potassium t-butoxide, illustrates this trend.
| Substrate | Base | Solvent | Temp (°C) | % Hofmann Product (less substituted) | % Zaitsev Product (more substituted) |
| 2-Bromobutane | KOC(CH₃)₃ | t-BuOH | 25 | 47 | 53 |
| 2-Bromopentane | KOC(CH₃)₃ | t-BuOH | 25 | 66 | 34 |
| 2-Bromo-2-methylbutane | KOC(CH₃)₃ | t-BuOH | 25 | 72 | 28 |
Data is for potassium t-butoxide, a sterically similar bulky base, and serves to illustrate the general trend expected with this compound.[1]
Experimental Protocols
General Protocol for the Dehydrohalogenation of a Secondary Alkyl Halide
This protocol provides a general guideline for an E2 elimination reaction using this compound. The specific substrate, solvent, temperature, and reaction time should be optimized for each specific transformation.
-
Preparation of the Reaction Apparatus:
-
A round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
-
Reaction Setup:
-
The alkyl halide (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF, toluene) and added to the reaction flask via syringe.
-
This compound (1.1 - 1.5 eq), either as a solid or a solution in an anhydrous solvent, is added to the reaction mixture under a positive pressure of nitrogen. The addition may be done portion-wise or via a syringe pump to control any exothermic reaction.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitored by an appropriate analytical technique (e.g., TLC, GC).
-
-
Workup:
-
Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by an appropriate method, such as distillation or column chromatography, to isolate the desired alkene isomers.
-
Visualizations
Caption: E2 elimination reaction workflow.
Caption: Regioselectivity in E2 elimination.
References
Technical Support Center: Work-up Procedure for Reactions Using Sodium t-Amyl Oxide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up of reactions involving sodium t-amyl oxide. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key safety and handling information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as sodium tert-amylate or sodium 2-methyl-2-butoxide, is a strong, non-nucleophilic base. Its bulky structure makes it sterically hindered, which is advantageous in promoting elimination (E2) reactions over substitution reactions.[1] It is commonly used for deprotonation, base-catalyzed reactions, and isomerization reactions.[2]
Q2: What are the key safety precautions when working with this compound?
This compound is a flammable, corrosive, and moisture-sensitive solid. It reacts violently with water.[3][4] Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and eye protection.[4] All work should be conducted in a chemical fume hood.
Q3: How should I properly quench a reaction containing this compound?
Due to its high reactivity with water, direct quenching with water is not recommended as it can be highly exothermic and cause splashing. A safer approach is to first add a less reactive proton source, such as isopropanol or tert-butanol, slowly to the cooled reaction mixture.[5][6] This is followed by the gradual addition of a more protic solvent like methanol, and finally, water or an aqueous solution.[5]
Q4: What is the byproduct of quenching this compound, and how is it removed?
The quenching process hydrolyzes this compound to form sodium hydroxide and tert-amyl alcohol (TAA).[7][8] TAA is a water-soluble organic compound that can often be removed from the desired product through aqueous extractions. For less polar products, multiple washes with water or brine can effectively partition the TAA into the aqueous layer.[9] In some cases, distillation may be necessary to remove residual TAA.[10][11]
Q5: Can I use sodium t-butoxide work-up procedures for reactions with this compound?
Yes, the work-up procedures for sodium t-butoxide are generally applicable to this compound. Both are strong alkoxide bases that produce a water-soluble alcohol byproduct upon quenching. Therefore, the principles of careful quenching with a proton source followed by aqueous extraction are the same.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Vigorous, uncontrolled reaction upon quenching. | Direct addition of water or a highly protic solvent to unreacted this compound. | 1. Always cool the reaction mixture (e.g., in an ice bath) before quenching.[6] 2. Quench sequentially with solvents of increasing acidity: start with a less reactive alcohol like isopropanol, followed by methanol, and then water.[5] 3. Add the quenching agent slowly and dropwise with vigorous stirring. |
| Formation of a stable emulsion during aqueous extraction. | Presence of fine solid byproducts or high concentration of salts. The basicity of the aqueous layer can also contribute.[12] | 1. Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[13][14] 2. If solids are suspected, filter the entire mixture through a pad of Celite®.[12][15] 3. Allow the mixture to stand for an extended period (15-30 minutes) without agitation.[12][15] 4. If the product is not base-sensitive, a small amount of acid can be added to neutralize the aqueous layer, which may break the emulsion.[13] |
| Poor separation of the organic and aqueous layers. | The density of the aqueous layer is similar to the organic layer. High concentration of dissolved salts or tert-amyl alcohol can affect layer separation. | 1. Add more of the organic solvent to decrease the density of the organic layer. 2. Add water to dilute the aqueous layer and decrease its density. 3. "Salting out" by adding solid sodium chloride to the aqueous layer can increase its density and force the separation.[12][14] |
| Product is lost during the work-up. | The product may have some water solubility, especially if it contains polar functional groups. The product may be volatile. | 1. Before discarding the aqueous layers, back-extract them with a fresh portion of the organic solvent. 2. Minimize the use of a rotary evaporator or use it at a lower temperature and higher pressure to avoid loss of volatile products.[1] 3. Check the pH of the aqueous layer; if the product is acidic or basic, it may be partitioned into the aqueous layer if the pH is unfavorable. Adjust the pH accordingly before extraction. |
| Difficulty removing tert-amyl alcohol from the product. | Insufficient aqueous washes or high concentration of TAA. | 1. Increase the number and/or volume of aqueous washes. 2. If the product is stable, consider distillation to remove the more volatile TAA.[10][11] 3. For non-polar products, washing with a larger volume of water should be effective. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NaO | [3] |
| Molecular Weight | 110.13 g/mol | [3] |
| Appearance | White to yellow powder/crystals | [3] |
| Melting Point | >200 °C | [16][4] |
| Solubility in Water | Reacts violently | [16][3][4] |
| Solubility in Organic Solvents | Soluble in Cyclohexane, Diglyme, Hexane, THF, Toluene | [2] |
Experimental Protocol: Standard Work-up Procedure
This protocol outlines a general procedure for the work-up of a reaction where this compound was used as a base.
1. Cooling and Initial Quenching: a. Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. b. While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise. Monitor for any temperature increase or gas evolution.[5]
2. Secondary Quenching: a. After the initial exothermic reaction subsides, continue to add a more polar alcohol, such as methanol, dropwise. b. Once the addition of methanol is complete and no further reaction is observed, slowly add deionized water to the mixture.
3. Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane) and an equal volume of deionized water. c. Shake the separatory funnel gently at first, venting frequently to release any pressure buildup, especially if a bicarbonate wash is used later. d. Allow the layers to separate. Drain the aqueous layer.
4. Aqueous Washes: a. Wash the organic layer sequentially with: i. 1 M HCl (if the product is not acid-sensitive and there are basic impurities to remove). ii. Saturated aqueous sodium bicarbonate (to neutralize any excess acid). Be cautious of CO₂ evolution. iii. Saturated aqueous sodium chloride (brine) to remove the majority of the dissolved water and t-amyl alcohol from the organic layer.[13] b. During each wash, shake the separatory funnel, allow the layers to separate, and drain the aqueous layer.
5. Drying and Solvent Removal: a. Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter or decant the dried organic layer to remove the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
6. Purification: a. Further purify the crude product as necessary using techniques such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: Experimental workflow for a typical reaction and work-up using this compound.
Caption: Troubleshooting logic for common work-up issues with this compound.
References
- 1. How To [chem.rochester.edu]
- 2. Sodium t-Amylate Powder [evonik.com]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. Page loading... [guidechem.com]
- 9. Solved 2. [1] How is unreacted tert-amyl alcohol removed in | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4693788A - Separation of t-amyl alcohol from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 12. Workup [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. biotage.com [biotage.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]
Technical Support Center: Optimizing Sodium t-Amyl Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving Sodium t-amyl oxide.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions using this compound?
A1: The optimal temperature for reactions involving this compound is highly dependent on the specific application, such as etherification, esterification, or condensation reactions. However, a general starting point for many reactions, like the Williamson ether synthesis, is in the range of 50 to 100°C. For certain applications with less reactive alkylating agents, temperatures as high as 300°C have been employed. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific transformation.
Q2: How does temperature affect the stability of this compound?
Q3: Can this compound be used at room temperature?
A3: Yes, for certain reactions, particularly highly exothermic ones or those involving very reactive substrates, room temperature may be sufficient. This compound is a very strong base, and some deprotonation reactions can proceed efficiently at ambient temperatures. However, for many common applications, moderate heating is required to achieve a reasonable reaction rate.
Q4: How can I monitor the progress of a reaction at a specific temperature?
A4: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of products over time at a given temperature. This allows you to determine when the reaction is complete and to identify potential issues, such as the formation of side products.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC at each new temperature. For sluggish reactions, consider extending the reaction time at a moderate temperature before increasing it further. |
| Poor solubility of this compound at the current temperature. | Ensure the chosen solvent can adequately dissolve the reagent at the reaction temperature. This compound has good solubility in solvents like THF, toluene, and hexane. A slight increase in temperature may improve solubility. | |
| Formation of Elimination Byproducts | Reaction temperature is too high, favoring elimination over substitution (E2 vs. SN2). | Decrease the reaction temperature. Elimination reactions are generally favored at higher temperatures. Finding the "sweet spot" where the desired substitution reaction proceeds at a reasonable rate without significant elimination is key. |
| Reaction Appears to Stall | Potential thermal decomposition of the reagent or product at the current temperature. | If the reaction stops progressing after an initial period at a higher temperature, consider the possibility of thermal degradation. Lower the temperature and monitor if the reaction proceeds, albeit more slowly. |
| Exothermic reaction leading to localized overheating and potential side reactions. | For large-scale reactions, uncontrolled exotherms can be a significant issue. Ensure adequate cooling and stirring. Consider adding the this compound solution portion-wise to maintain better temperature control. | |
| Multiple Unidentified Spots on TLC | Side reactions or decomposition occurring at a non-optimal temperature. | Run the reaction at a lower temperature to see if the number of side products decreases. If a specific side product is known to form at higher or lower temperatures, adjust accordingly. |
Data Presentation
Table 1: General Temperature Guidelines for Common Reactions with Alkoxides
While specific data for this compound is limited, the following table provides general temperature ranges for common reactions where it is used. These should be considered as starting points for optimization.
| Reaction Type | General Temperature Range (°C) | Key Considerations |
| Williamson Ether Synthesis | 50 - 100 | Higher temperatures can lead to competing elimination reactions. For less reactive halides, temperatures up to 130°C (with microwave heating) have been used. |
| Alkylation of Active Methylene Compounds | 25 - 60 | The optimal temperature can be substrate-dependent. One study on the side-chain alkylation of cumene found 55°C to be optimal. |
| Condensation Reactions (e.g., Claisen, Dieckmann) | 25 - 80 | These reactions can be exothermic. Maintaining good temperature control is important to avoid side reactions. |
| Deprotonation/Base-Catalyzed Reactions | 0 - 50 | The temperature depends on the pKa of the substrate and the desired reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in Williamson Ether Synthesis
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, Toluene).
-
Addition of Base: While stirring under a nitrogen atmosphere, add this compound (1.1 eq.) portion-wise at room temperature.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture.
-
Temperature Screening:
-
Run the reaction at three different temperatures in parallel small-scale experiments (e.g.,
-
Effect of solvent on Sodium t-amyl oxide reactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the effects of solvents on the reactivity of Sodium t-amyl oxide (STA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (STA), also known as sodium tert-amylate, is a strong, non-nucleophilic alkoxide base.[1] Due to its potent basicity and steric bulk, it is widely used in organic synthesis for reactions such as deprotonations, eliminations, base-catalyzed reactions, and isomerizations.[2] It serves as a critical reagent in the pharmaceutical and chemical industries.
Q2: How does the choice of solvent fundamentally affect the reactivity of this compound?
The reactivity of this compound is highly dependent on its state in solution, which is directly influenced by the solvent. In solution, STA exists as an equilibrium between tightly bound ion pairs/aggregates and more reactive, "free" or solvent-separated ion pairs. The solvent's ability to solvate the sodium cation (Na⁺) is the key factor:
-
Polar, coordinating solvents (e.g., THF, Diglyme) effectively surround the Na⁺ cation, breaking up aggregates and separating the ion pair. This increases the availability and nucleophilicity of the tert-amyl oxide anion, leading to higher reactivity.
-
Non-polar, non-coordinating solvents (e.g., Hexane, Toluene) do not effectively solvate the Na⁺ cation. In these media, STA exists predominantly as less reactive, aggregated clusters or tight ion pairs.
Q3: In which common solvents is this compound soluble?
This compound is soluble in a range of aprotic organic solvents, including Tetrahydrofuran (THF), Toluene, Hexane, Cyclohexane, and Diglyme.[2]
Troubleshooting Guide
Q1: My reaction is proceeding very slowly or appears incomplete. What are the likely solvent-related causes?
-
Inappropriate Solvent Choice: Using a non-polar solvent like hexane or toluene can significantly reduce the reactivity of STA. The base may not be sufficiently dissociated to deprotonate your substrate efficiently.
-
Solution: Consider switching to a more polar and coordinating solvent, such as THF, to enhance the base's reactivity.
-
-
Poor Solubility: If the substrate or the base has limited solubility in the chosen solvent at the reaction temperature, it can lead to a slow, heterogeneous reaction.
-
Solution: Ensure both reactants are soluble in the chosen solvent system. A solvent switch or gentle heating (if thermally stable) may be necessary.
-
-
Presence of Moisture: this compound is highly sensitive to moisture and will be quenched by water, reducing the effective amount of base available for the desired reaction.[1]
-
Solution: Always use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I am observing low yields and the formation of significant side products. How can solvent choice impact this?
The solvent can alter the selectivity of a reaction. A highly reactive, "free" anion in a polar solvent might react unselectively, whereas the bulkier, aggregated form in a non-polar solvent may offer higher steric hindrance and thus greater selectivity.
-
Solution: If you suspect a lack of selectivity is the issue, consider running the reaction in a less polar solvent like toluene or a mixture of solvents to temper the reactivity of the base.
Q3: The this compound powder is difficult to dissolve. What should I do?
-
Verify Anhydrous Conditions: Clumping and poor dissolution can be a sign of moisture contamination. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Gentle Agitation and Time: Allow sufficient time for dissolution with efficient stirring under an inert atmosphere.
-
Solvent Check: Confirm that you are using a solvent in which STA is known to be soluble, such as THF or Toluene.[2]
Data Presentation
Table 1: Solubility and Properties of Common Solvents for this compound
| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Toluene | C₇H₈ | 2.4 | 111 | Aromatic, non-polar, non-coordinating |
| Hexane | C₆H₁₄ | 1.9 | 69 | Aliphatic, non-polar, non-coordinating |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | Polar aprotic, coordinating (ether) |
| Diglyme | C₆H₁₄O₃ | 7.2 | 162 | Polar aprotic, strongly coordinating (glyme) |
| Cyclohexane | C₆H₁₂ | 2.0 | 81 | Aliphatic, non-polar, non-coordinating |
Table 2: Illustrative Effect of Solvent on Relative Reaction Rate
This table provides a qualitative comparison of expected reaction rates based on the principles of cation solvation. Actual rates are substrate-dependent.
| Solvent | Predominant State of STA | Expected Relative Rate |
| Hexane | Aggregates / Tight Ion Pairs | Very Slow |
| Toluene | Aggregates / Tight Ion Pairs | Slow |
| THF | Solvent-Separated Ion Pairs | Fast |
| Diglyme | Chelated/Solvent-Separated Ion Pairs | Very Fast |
Visualizations
References
Accelerating the synthesis of sodium t-amyl oxide with additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium t-amyl oxide. The following information is designed to help accelerate reaction times and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction time for the synthesis of this compound without additives?
A1: The reaction of sodium metal with t-amyl alcohol to form this compound can be slow, often requiring 12 to 24 hours for the sodium to completely dissolve when no additives are used.[1] Some sources indicate the reaction may take up to 40 hours under reflux conditions in an inert organic solvent.[2]
Q2: My synthesis of this compound is very slow. What are the potential causes and how can I accelerate it?
A2: A slow reaction rate is a common issue. Several factors can contribute to this, and various additives can be employed to significantly reduce the reaction time.
Potential Causes for Slow Reaction:
-
Mass Transfer Limitation: At the reaction temperature, sodium is molten and forms spheres due to high surface tension. This minimizes the contact area between the sodium and the t-amyl alcohol, limiting the reaction rate.[1]
-
Low Reactivity of t-Amyl Alcohol: T-amyl alcohol is a branched alcohol, and its hydroxyl group is less acidic compared to straight-chain alcohols, contributing to a slower reaction with sodium.[1]
-
Inadequate Temperature: The reaction is often carried out at the reflux temperature of the solvent to ensure a reasonable rate.[3] Insufficient temperature can lead to a sluggish reaction.
Methods to Accelerate the Reaction:
-
Use of Metal Salt Additives as Dispersants: Adding certain metal salts can dramatically increase the reaction rate by increasing the surface area of the molten sodium. These salts act as dispersants, allowing the molten sodium to spread over their surface, thus creating finer sodium particles and enhancing contact with the t-amyl alcohol.[1]
-
Catalysis with Ferric Chloride: The use of a ferric chloride catalyst has been shown to reduce the reaction time to 2.5-5 hours.[4]
-
Optimization of Reaction Conditions: Ensuring vigorous stirring and maintaining the appropriate reaction temperature (reflux) is crucial.[1][3]
Q3: Which additives are most effective in accelerating the synthesis?
A3: Several additives have been proven to be effective. The choice of additive can significantly impact the reaction time.
-
Titanium Tetrachloride (TiCl₄): This has been reported as the most effective inorganic salt, reducing the reaction time to approximately 3 hours and 30 minutes. It is added in liquid form and emulsifies in t-amyl alcohol, effectively dispersing the molten sodium.[1]
-
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is also highly effective. Using about 2% by weight relative to the sodium can shorten the reaction time to around 5 hours.[1]
-
Other Metal Salts: Sodium chloride (NaCl), calcium chloride (CaCl₂), sodium sulfate (Na₂SO₄), and others have also been shown to reduce the reaction time, though they may be less effective than TiCl₄ or AlCl₃.[1]
-
Ferric Chloride (FeCl₃): Used as a catalyst, it can bring the reaction to completion in 2.5 to 5 hours.[4]
Q4: Are phase transfer catalysts (PTCs) effective for this reaction?
A4: While phase transfer catalysts are known to accelerate heterogeneous reactions, their suitability for the reaction between sodium metal and t-amyl alcohol is questionable.[5][6] One source explicitly states that PTCs are not suitable for this specific reaction.[1] The acceleration is primarily achieved by increasing the interfacial area between the molten sodium and the alcohol, which is accomplished by dispersants rather than the typical mechanism of a PTC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction has not started or is extremely slow. | 1. Inactive sodium surface (oxide layer).2. Low reaction temperature.3. Presence of moisture in reagents or glassware. | 1. Use freshly cut sodium metal to expose a clean surface.2. Ensure the reaction mixture is heated to the reflux temperature of t-amyl alcohol (approx. 102°C).[1]3. Use anhydrous t-amyl alcohol and solvents, and thoroughly dry all glassware. An inert atmosphere (e.g., nitrogen or argon) is crucial.[3] |
| Formation of a white precipitate (not the product). | Reaction of sodium with moisture or air to form sodium hydroxide. | Ensure a strictly inert and anhydrous environment throughout the synthesis.[3] |
| Reaction is proceeding but at a very slow rate. | Poor dispersion of molten sodium, leading to a limited reaction surface area. | 1. Increase the stirring rate to improve mixing.[1]2. Add a dispersing agent such as anhydrous aluminum chloride, titanium tetrachloride, or sodium chloride to the reaction mixture.[1] |
| Product is discolored. | Impurities in the starting materials or side reactions. | Use high-purity reagents and ensure the reaction is carried out under an inert atmosphere to prevent side reactions. |
| Difficulty in isolating the final product. | The product, this compound, is a powdery, corrosive, and hygroscopic substance.[7] | After the reaction, excess t-amyl alcohol and any inert solvent can be removed under reduced pressure to yield the solid product.[3] Handle the final product in a glovebox or under an inert atmosphere to prevent degradation. |
Data on Reaction Acceleration with Additives
The following table summarizes the impact of various additives on the reaction time for the synthesis of this compound, based on a standard experimental setup of 5g of sodium metal in 150 ml of t-amyl alcohol heated to 102°C with vigorous stirring.[1]
| Additive | Amount of Additive | Reaction Time | Reference |
| None | - | ~24 hours | [1] |
| Sodium Chloride (NaCl) | 15 g | ~12 hours | [1] |
| Calcium Chloride (CaCl₂) | 15 g | ~7 hours 20 minutes | [1] |
| Anhydrous Aluminum Chloride (AlCl₃) | 0.125 g | ~5 hours 30 minutes | [1] |
| Titanium Tetrachloride (TiCl₄) | Not specified | ~3 hours 30 minutes | [1] |
| Ferric Chloride (FeCl₃) | 200-500ml of 3-10wt% solution | 2.5 - 5 hours | [4] |
Experimental Protocols
General Synthesis of this compound
This protocol describes the basic laboratory synthesis of this compound.
-
Preparation: Assemble a reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for an inert gas (nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Reagents: Add anhydrous t-amyl alcohol to the reaction flask, often in the presence of an inert organic solvent.[3]
-
Reaction Initiation: Under a positive pressure of inert gas, carefully add freshly cut sodium metal to the t-amyl alcohol.[3]
-
Reaction Conditions: Heat the mixture to the reflux temperature while stirring vigorously. The reaction is exothermic and requires careful temperature management.[3]
-
Completion and Isolation: The reaction is complete when all the sodium metal has dissolved. Cool the mixture and remove the excess t-amyl alcohol and solvent under reduced pressure to obtain the solid this compound.[3]
Accelerated Synthesis with Metal Salt Additives
This protocol is a modification of the general synthesis to include a dispersing agent.
-
Preparation: Follow the same setup as the general synthesis, ensuring all equipment is dry and under an inert atmosphere.
-
Reagents: Add anhydrous t-amyl alcohol to the reaction flask.
-
Additive Addition: Add the chosen anhydrous metal salt (e.g., aluminum chloride, titanium tetrachloride, or sodium chloride) to the t-amyl alcohol and stir to disperse.[1]
-
Reaction Initiation: Carefully add the sodium metal to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 102°C) with vigorous stirring.[1] The molten sodium will disperse, and the reaction will proceed at an accelerated rate.
-
Completion and Isolation: Monitor the reaction until all the sodium has been consumed. Isolate the product as described in the general synthesis protocol.
Visualizations
Caption: Experimental workflow for the accelerated synthesis of this compound.
References
- 1. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]
- 2. CN102001915A - Manufacturing method of granular sodium tert-pentoxide - Google Patents [patents.google.com]
- 3. Sodium tert-pentoxide | 14593-46-5 | Benchchem [benchchem.com]
- 4. CN102276419A - Preparation method of sodium tert-amyl alcohol - Google Patents [patents.google.com]
- 5. ijirset.com [ijirset.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
Preventing hydrolysis of sodium t-amyl oxide during reaction
Technical Support Center: Sodium t-Amyl Oxide
This guide is intended for researchers, scientists, and drug development professionals. It provides technical information, troubleshooting advice, and detailed protocols to help prevent the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound, also known as sodium tert-pentoxide, is a strong, non-nucleophilic alkoxide base with the chemical formula C₅H₁₁NaO.[1] Due to its steric bulk, it is particularly useful for deprotonation and elimination reactions where minimizing nucleophilic side reactions is critical.[2][3]
Q2: Why is hydrolysis a significant issue with this compound? this compound reacts readily with water in a process called hydrolysis.[1][2] This reaction consumes the active base, forming t-amyl alcohol and sodium hydroxide.[4] The presence of hydroxide, a strong nucleophile, can lead to undesired side reactions, reduced product yields, and complications in product purification.[5]
Q3: How can I tell if my this compound has been compromised by moisture? Visual signs of hydrolysis include a change in appearance from a free-flowing powder to a clumpy or discolored solid.[3][6] Functionally, you may observe lower-than-expected yields or the formation of unexpected byproducts in your reaction.
Q4: What are the proper storage and handling procedures for this compound? To prevent hydrolysis, this compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[1][7] It is often stored in a freezer and under an inert atmosphere.[2] All handling should be performed under an inert gas like nitrogen or argon.[2][7]
Troubleshooting Guide: Preventing Hydrolysis
| Issue Encountered | Primary Cause | Recommended Corrective Action |
| Reduced Reaction Yield | Hydrolysis of the Base: The active base is consumed by trace water in the reaction. | Ensure all glassware is rigorously dried (e.g., oven-dried >120°C or flame-dried under vacuum). Use anhydrous solvents from a solvent purification system or freshly distilled.[8] |
| Formation of Byproducts | Presence of NaOH: Hydrolysis generates sodium hydroxide, a strong nucleophile that can cause unintended reactions. | Handle this compound exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to atmospheric moisture.[7] |
| Inconsistent Results | Variable Reagent Purity: The amount of active base varies between experiments due to different levels of moisture exposure. | Purchase high-purity this compound with low hydroxyl content.[3] For opened containers, it is recommended to re-test the material after 6 months.[3] |
| Reaction Fails to Initiate | Complete Inactivation of Base: The reagent was significantly exposed to moisture or protic solvents prior to the reaction. | Always use fresh, properly stored reagents. Avoid protic solvents like water or alcohols (other than the parent t-amyl alcohol).[4][9] |
Key Reagent Properties and Handling Data
The following table summarizes critical data for this compound.
| Property | Value / Condition | Citation |
| Chemical Formula | C₅H₁₁NaO | [1] |
| Molecular Weight | 110.13 g/mol | [1] |
| Appearance | White to light tan/orange powder or crystals | [3][6] |
| Water Solubility | Reacts with water | [1][2] |
| Sensitivity | Air and moisture sensitive | [2] |
| Recommended Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [1][7] |
| Suitable Solvents | Toluene, Tetrahydrofuran (THF), Hexane, Cyclohexane, Diglyme | [3][9] |
| Incompatible Materials | Water, moist air, heat, sparks, open flames, and other ignition sources. | [1][7] |
Experimental Protocols
Protocol: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the key steps for performing a reaction using this compound while preventing its hydrolysis.
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Dry the glassware in an oven at >120°C for a minimum of 4 hours or flame-dry all components under a high vacuum and allow to cool under a stream of inert gas (Nitrogen or Argon).
-
-
System Assembly and Inerting:
-
Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas.
-
Ensure all joints are well-sealed. Use a bubbler or a similar system to maintain a slight positive pressure throughout the experiment.
-
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents. Solvents should be obtained from a solvent purification system or freshly distilled over an appropriate drying agent.
-
Transfer anhydrous solvents to the reaction flask via cannula or a dry syringe.
-
Ensure all other reagents are anhydrous. Liquid reagents should be distilled, and solid reagents should be dried in a vacuum oven.
-
-
Addition of this compound:
-
Weigh the this compound in a glovebox or under a strong counter-flow of inert gas.
-
Quickly add the solid to the reaction flask containing the stirred anhydrous solvent.
-
-
Reaction Execution:
-
Add the substrate to the stirred suspension of the base at the desired reaction temperature.
-
Monitor the reaction's progress using appropriate analytical methods (e.g., TLC, GC-MS).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Proceed with the standard aqueous work-up and extraction procedures.
-
Visual Diagrams
Caption: The hydrolysis reaction of this compound.
Caption: Experimental workflow for maintaining anhydrous conditions.
References
- 1. echemi.com [echemi.com]
- 2. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]
- 3. Sodium t-Amylate Powder [evonik.com]
- 4. Alkoxide - Wikipedia [en.wikipedia.org]
- 5. Alkoxides - Wordpress [reagents.acsgcipr.org]
- 6. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
Technical Support Center: Removal of Residual Sodium t-Amyl Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual sodium t-amyl oxide from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to removal?
This compound (also known as sodium tert-amylate) is a strong alkoxide base commonly used in organic synthesis for deprotonation and base-catalyzed reactions. For removal purposes, its key properties are:
-
High Reactivity with Protic Solvents: It reacts readily with water and alcohols in an exothermic reaction to form sodium hydroxide (NaOH) and t-amyl alcohol.[1] This reaction is the basis for quenching and removing it from an organic reaction mixture.
-
Solubility: It is soluble in a range of organic solvents such as cyclohexane, hexane, tetrahydrofuran (THF), and toluene.[2]
-
Byproducts of Removal: The quenching process generates sodium hydroxide and t-amyl alcohol, which also need to be removed from the final product.
Q2: What are the primary methods for removing this compound from a reaction mixture?
The most common method is an aqueous workup, which involves two main steps:
-
Quenching: The reactive this compound is neutralized by the controlled addition of a protic solvent (a "quenching agent").
-
Extraction: The resulting water-soluble byproducts (sodium hydroxide and t-amyl alcohol) are separated from the desired organic product by liquid-liquid extraction.
Q3: How do I choose an appropriate quenching agent?
The choice of quenching agent depends on the sensitivity of your product to strong bases and the desired reaction rate of the quench. Water is a very effective and common quenching agent, but its high reactivity can lead to localized heating. For base-sensitive products, a less reactive alcohol or a buffered solution is recommended.
Troubleshooting Guides
Issue 1: The quenching process is too vigorous and causes localized heating, potentially degrading my product.
Cause: this compound reacts exothermically with protic solvents, especially water. Rapid addition can lead to a rapid increase in temperature.
Solution:
-
Cool the reaction mixture: Before and during the quench, cool the reaction vessel in an ice bath to dissipate the heat generated.
-
Slow, controlled addition: Add the quenching agent dropwise with vigorous stirring to ensure even distribution and prevent localized "hot spots."
-
Use a less reactive quenching agent: Consider using a bulkier, less acidic alcohol like isopropanol or t-butanol as the initial quenching agent, followed by water or a dilute aqueous acid.
Issue 2: An emulsion has formed during the aqueous workup, and the organic and aqueous layers will not separate.
Cause: Emulsions are common when performing extractions, especially when residual base is present. They consist of a stable mixture of the organic and aqueous phases.
Solutions:
-
"Salting out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. The fine particles of Celite® can help to break up the emulsion.
-
Solvent modification: Adding more of the organic solvent can sometimes help to break the emulsion. In some cases, switching to a different extraction solvent may be necessary.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.
Issue 3: My product is base-sensitive and is degrading during the workup.
Cause: The quenching of this compound produces sodium hydroxide, a strong base that can degrade sensitive functional groups.
Solutions:
-
Use a milder quenching agent: Quench with a solution of ammonium chloride (NH₄Cl), which is weakly acidic and will neutralize the this compound without creating a strongly basic environment.
-
Buffered workup: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the extraction to maintain a neutral pH.
-
Rapid neutralization: After quenching with water or an alcohol, immediately wash the organic layer with a dilute, weak acid (e.g., 1 M citric acid) to neutralize the newly formed sodium hydroxide.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for most organic products that are not highly sensitive to base.
1. Quenching: a. Cool the reaction mixture to 0 °C using an ice-water bath. b. Slowly add a quenching agent (see table below) dropwise with vigorous stirring. A common choice is to start with an alcohol (e.g., isopropanol) followed by water. c. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. c. Shake the separatory funnel gently at first, venting frequently to release any pressure buildup. d. Allow the layers to separate. Drain the aqueous layer. e. Wash the organic layer sequentially with: i. Water (to remove the bulk of the t-amyl alcohol and sodium hydroxide). ii. A dilute weak acid (e.g., 1 M citric acid or saturated ammonium chloride) if the product is stable to acid, to ensure complete neutralization of any remaining base. iii. Saturated aqueous sodium chloride (brine) to help remove residual water from the organic layer. f. Drain the organic layer into a clean flask.
3. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter or decant the organic solution to remove the drying agent. c. Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Data Presentation: Quenching Agents for this compound
| Quenching Agent | Formula | Molar Equivalents (approx.) | Properties & Considerations |
| Water | H₂O | 1.0 - 1.2 | Highly effective, but the reaction is very exothermic. Use with caution and cooling. |
| Methanol | CH₃OH | 1.1 - 1.5 | Less exothermic than water. Good for initial quenching. |
| Isopropanol | (CH₃)₂CHOH | 1.1 - 1.5 | Slower reaction than methanol, providing better temperature control. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | 1.2 - 2.0 | Mildly acidic, good for quenching reactions with base-sensitive products. |
| Dilute Acetic Acid | CH₃COOH (aq) | 1.0 - 1.1 | Use with caution as it can protonate some products. Ensures complete neutralization. |
Mandatory Visualization
References
Validation & Comparative
A Head-to-Head Battle of the Bases: Sodium t-Amyl Oxide vs. Sodium Ethoxide in Condensation Reactions
For researchers, scientists, and drug development professionals, the choice of base in condensation reactions is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two common alkoxide bases, sodium t-amyl oxide and sodium ethoxide, in the context of Claisen and Dieckmann condensation reactions, supported by available experimental data and detailed methodologies.
When forging new carbon-carbon bonds through condensation reactions, the selection of an appropriate base is paramount. Both this compound and sodium ethoxide are strong bases frequently employed to deprotonate α-carbons of esters, initiating the nucleophilic attack that drives these transformations. However, their structural and electronic differences can lead to notable variations in performance.
Physicochemical Properties: A Tale of Two Alkoxides
A fundamental understanding of the properties of each base is essential to predict their behavior in a reaction.
| Property | This compound | Sodium Ethoxide | Reference |
| Molecular Formula | NaOC(CH₃)₂(C₂H₅) | NaOCH₂CH₃ | |
| Molecular Weight | 110.13 g/mol | 68.05 g/mol | |
| pKa of Conjugate Acid (t-amyl alcohol) | ~19 | ~16 | [1] |
| Steric Hindrance | High | Low |
This compound, derived from the tertiary alcohol t-amyl alcohol, is a bulkier and slightly stronger base compared to sodium ethoxide, which is derived from the primary alcohol ethanol. This difference in steric bulk and basicity is the primary driver for their differential performance in condensation reactions.
Performance in Condensation Reactions: A Comparative Analysis
While direct head-to-head comparative studies under identical conditions are limited in the readily available literature, we can infer performance differences from existing data and general principles of organic chemistry.
Claisen Condensation
The Claisen condensation involves the self-condensation of an ester containing α-hydrogens to form a β-keto ester.[2][3]
General Reaction:
| Base | Substrate | Product | Yield | Reaction Conditions | Reference |
| Sodium Ethoxide (in situ) | Ethyl acetate | Ethyl acetoacetate | 28-29% | Refluxing ethyl acetate with sodium wire | [4] |
| Sodium Ethoxide | Ethyl acetate | Ethyl acetoacetate | ~80% (reported) | Removal of alcohol formed | [4] |
| Sodium Ethoxide | Diethyl carbonate & Phenylacetonitrile | Ethyl phenylcyanoacetate | Not specified | Toluene, heat | [5] |
Observations:
-
Sodium Ethoxide: It is the classic base for the Claisen condensation.[2] Yields can be moderate but can be improved by removing the alcohol byproduct to shift the equilibrium.[4]
-
This compound: Due to its greater steric hindrance, this compound can be a poorer nucleophile, which can be advantageous in minimizing side reactions like transesterification if a different ester solvent is used. Its higher basicity may also facilitate the initial deprotonation. However, its bulkiness might hinder the subsequent intermolecular reaction steps, potentially impacting the overall reaction rate and yield. In cases of mixed Claisen condensations, a sterically hindered base can sometimes improve selectivity by favoring the deprotonation of the less hindered ester.[6]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8]
General Reaction:
| Base | Substrate | Product | Yield | Reaction Conditions | Reference |
| Sodium Ethoxide | Diethyl adipate | 2-Carbethoxycyclopentanone | Not specified | Heating | [9] |
| Sodium Methoxide | Diethyl adipate | Methyl 2-oxocyclopentane-1-carboxylate | 61% | Trituration in a pestle and mortar | [10] |
| Potassium tert-butoxide | Diethyl adipate | Ethyl 2-oxocyclopentane-1-carboxylate | 82% | Trituration in a pestle and mortar | [10] |
Observations:
-
Sodium Ethoxide: It is a standard base for the Dieckmann condensation, leading to the formation of five- and six-membered rings.[8]
-
Sterically Hindered Bases: The significantly higher yield observed with potassium tert-butoxide (82%) compared to sodium methoxide (61%) in the Dieckmann condensation of diethyl adipate suggests that a bulkier, stronger base can be more effective in this intramolecular reaction.[10] This indicates that this compound, with its intermediate steric bulk and higher basicity compared to sodium ethoxide, could potentially offer improved yields in certain Dieckmann cyclizations. The increased basicity can drive the initial deprotonation, and the intramolecular nature of the reaction may be less sensitive to the steric hindrance of the base compared to intermolecular condensations.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Claisen and Dieckmann condensations.
Protocol 1: Claisen Condensation of Ethyl Acetate using Sodium Ethoxide (Generated in situ)[4]
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol)
-
Sodium wire or finely sliced sodium
-
50% Acetic acid
-
Calcium chloride (anhydrous)
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, place 500 g (5.7 moles) of ethyl acetate.
-
Add 50 g (2.2 gram-atoms) of clean sodium.
-
Gently warm the mixture on a water bath to initiate the reaction.
-
Once the reaction starts, it will proceed vigorously. Cooling may be necessary to control the reaction rate.
-
Continue refluxing until all the sodium has reacted.
-
Cool the reaction mixture and acidify with approximately 275 cc of 50% acetic acid.
-
Separate the ester layer, dry over anhydrous calcium chloride, and purify by fractional distillation under reduced pressure.
Yield: 105-110 g (28-29%) of ethyl acetoacetate.
Protocol 2: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide[9]
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Benzyl bromide
-
5% Hydrochloric acid
-
Ether
Procedure:
-
Heat a mixture of diethyl adipate and sodium ethoxide.
-
After the initial reaction, add one equivalent of benzyl bromide.
-
Reflux the resulting mixture in 5% hydrochloric acid for several hours.
-
After cooling, extract the product with ether.
-
Isolate and purify the product from the ether extract.
(Specific quantities and detailed workup procedures would need to be optimized for specific laboratory conditions.)
Logical Relationships and Experimental Workflows
To visualize the key steps and decision-making processes in choosing a base for condensation reactions, the following diagrams are provided.
Conclusion
Both this compound and sodium ethoxide are effective bases for promoting condensation reactions.
-
Sodium ethoxide remains the workhorse for standard Claisen and Dieckmann condensations due to its lower cost and sufficient reactivity. Its performance can often be optimized by carefully controlling reaction conditions, such as removing the alcohol byproduct.
-
This compound , with its greater steric bulk and slightly higher basicity, presents a valuable alternative, particularly in cases where:
-
Side reactions like transesterification are a concern.
-
Improved yields are sought in intramolecular reactions like the Dieckmann condensation, as suggested by the trend with other bulky bases.
-
Enhanced regioselectivity is required in mixed Claisen condensations.
-
Ultimately, the optimal choice of base will depend on the specific substrates, desired outcome, and reaction conditions. Empirical testing and optimization are always recommended to achieve the best results in any given condensation reaction.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 6. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.in [brainly.in]
- 10. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
A Comparative Guide to Sodium t-Amyl Oxide and Potassium tert-Butoxide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Among the sterically hindered alkoxides, Sodium t-amyl oxide and Potassium tert-butoxide have emerged as powerful non-nucleophilic bases. This guide provides a comprehensive comparative study of these two reagents, offering insights into their physical and chemical properties, reactivity in key organic transformations, and detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these bases is crucial for their effective application and safe handling.
| Property | This compound | Potassium tert-butoxide |
| Chemical Formula | C₅H₁₁NaO | C₄H₉KO |
| Molecular Weight | 110.13 g/mol | 112.21 g/mol [1] |
| Appearance | White to off-white or pale yellow powder[2] | White solid[1] |
| Basicity (pKa of conjugate acid) | ~19 | ~17-19[3][4] |
| Solubility | Soluble in a variety of organic solvents.[5] | Soluble in THF, tert-butanol; slightly soluble in diethyl ether, toluene; poorly soluble in hexane.[6] |
| Reactivity with Water | Reacts with water.[7][8] | Reacts with water.[4][6] |
Comparative Performance in Key Organic Reactions
The choice between this compound and Potassium tert-butoxide often depends on the specific transformation being performed. This section details their comparative performance in several common applications, supported by experimental data where available.
Dehydrohalogenation Reactions
Both this compound and Potassium tert-butoxide are effective bases for dehydrohalogenation reactions to form alkenes. A key differentiator is their steric bulk, which influences the regioselectivity of the elimination.
Potassium tert-butoxide is a well-established bulky base that preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann (less substituted) product .[9][10] This is in contrast to smaller bases like sodium ethoxide, which favor the more thermodynamically stable Zaitsev (more substituted) product.[11]
While direct comparative studies with this compound are limited in the readily available literature, its similar steric profile suggests a comparable preference for the Hofmann product. The slightly larger size of the t-amyloxide group may, in some cases, lead to even higher selectivity for the less substituted alkene.
Experimental Protocol: Dehydrohalogenation of 2-Bromoheptane with Potassium tert-Butoxide (Illustrative)
This protocol describes a general procedure for the dehydrohalogenation of a secondary alkyl halide.
-
Materials: 2-Bromoheptane, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO), Diethyl ether, Saturated aqueous sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoheptane (1 equivalent) in anhydrous DMSO.
-
Add Potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench by adding water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of heptene isomers. The ratio of 1-heptene (Hofmann product) to 2-heptene (Zaitsev product) can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Alkylation of Ketones
The enolization of ketones followed by alkylation is a fundamental carbon-carbon bond-forming reaction. The choice of base is critical to ensure complete enolate formation and minimize side reactions.
Both this compound and Potassium tert-butoxide are strong enough to effectively deprotonate a wide range of ketones. Their bulky nature can be advantageous in controlling the regioselectivity of enolate formation in unsymmetrical ketones, often favoring the kinetic enolate.
Experimental Protocol: Alkylation of Cyclohexanone with Benzyl Bromide using Potassium tert-Butoxide (Illustrative)
-
Materials: Cyclohexanone, Potassium tert-butoxide, Benzyl bromide, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of Potassium tert-butoxide (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add cyclohexanone (1 equivalent) dropwise.
-
Stir the resulting enolate solution at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-benzylcyclohexanone.
-
Claisen Condensation
The Claisen condensation is a classic reaction for the formation of β-keto esters from the self-condensation of two ester molecules, promoted by a strong base.
Potassium tert-butoxide is an effective base for this transformation. A solvent-free Claisen condensation of ethyl phenylacetate using Potassium tert-butoxide at 100°C for 30 minutes has been reported to produce 2,4-diphenyl acetoacetate in 80% yield.[3][12]
This compound can also be employed in Claisen-type condensations. For instance, it has been used in the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate.[13]
Experimental Protocol: Claisen Condensation of Ethyl Phenylacetate with Potassium tert-Butoxide [14]
-
Materials: Ethyl phenylacetate, Potassium tert-butoxide, 2 M Hydrochloric acid, Diethyl ether, Pentane, Anhydrous magnesium sulfate.
-
Procedure:
-
To a 10 mL round-bottom flask, add Potassium tert-butoxide (1.57 g) and ethyl phenylacetate (3.28 g).
-
Attach a water-cooled condenser and heat the mixture in a water bath with constant stirring for 30 minutes.
-
After stirring, cool the flask and neutralize the mixture with 2 M HCl.
-
Transfer the contents to a separatory funnel and extract twice with 15 mL portions of diethyl ether.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Gravity filter the solution and evaporate the ether.
-
Add 7 mL of pentane to the residue and stir to precipitate the product.
-
Isolate the solid product by vacuum filtration.
-
Synthesis Protocols
Both alkoxides can be prepared in the laboratory from the corresponding alcohol and an alkali metal.
Synthesis of this compound[1]
This method involves the reaction of sodium metal with tert-amyl alcohol in an inert solvent.
-
Materials: Sodium metal, tert-Amyl alcohol, Inert organic solvent (e.g., toluene), Nitrogen gas.
-
Procedure:
-
In a reaction kettle under a nitrogen atmosphere, add tert-amyl alcohol and the inert solvent.
-
Add sodium metal to the kettle.
-
React the mixture under reflux for 8 to 40 hours.
-
After the reaction is complete, distill off the tert-amyl alcohol under normal pressure.
-
Reduce the pressure to -0.08 to -0.098 MPa to remove the remaining inert organic solvent.
-
Cool the resulting granular this compound product to below 40°C.
-
Synthesis of Potassium tert-Butoxide[4]
This procedure describes the preparation of a slurry of Potassium tert-butoxide in heptane.
-
Materials: Potassium metal, tert-Butyl alcohol, Heptane.
-
Procedure:
-
Add clean potassium metal (0.5 g-atom) to an excess of dry tert-butyl alcohol.
-
After the potassium has reacted, remove the excess t-butyl alcohol by distillation until crystals begin to form.
-
Add 2 L of dry heptane and continue distillation until the head temperature reaches 98°C.
-
Adjust the volume of the residual mixture to 1.5 L with dry heptane.
-
Cool the resulting slurry of Potassium tert-butoxide in heptane to 0–5°C in an ice bath.
-
Reactivity and Selectivity: A Comparative Overview
| Feature | This compound | Potassium tert-butoxide |
| Basicity | Strong | Strong |
| Nucleophilicity | Low (non-nucleophilic) | Low (non-nucleophilic) |
| Steric Hindrance | High | High |
| Regioselectivity in Elimination | Favors Hofmann product (less substituted alkene) | Favors Hofmann product (less substituted alkene)[9][10] |
| Counterion Effect | Na⁺ may influence aggregation and reactivity differently than K⁺. | K⁺ can play a role in reaction mechanisms, for instance, through coordination. |
A direct comparison in the synthesis of nitriles from aldehydes showed that Potassium tert-butoxide gave a higher yield in a shorter reaction time (46% in 1 hour) compared to sodium tert-butoxide (36% in 3 hours).[8] While this is for the tert-butoxide analogue, it suggests that the potassium salt may be more reactive in certain transformations.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for dehydrohalogenation and Claisen condensation.
Caption: General E2 dehydrohalogenation mechanism.
Caption: Mechanism of the Claisen condensation.
Conclusion
Both this compound and Potassium tert-butoxide are highly effective, sterically hindered, non-nucleophilic bases with broad applications in organic synthesis. The choice between them may be guided by several factors:
-
Reactivity: Limited direct comparative data suggests that Potassium tert-butoxide may be more reactive in certain cases.
-
Regioselectivity: Both bases are expected to favor the formation of the less substituted (Hofmann) alkene in elimination reactions due to their steric bulk.
-
Solubility and Handling: Differences in solubility in various organic solvents might influence the choice for a specific reaction setup.
-
Cost and Availability: Practical considerations such as price and availability from commercial suppliers can also be a deciding factor.
Further direct comparative studies under a wider range of reaction conditions are needed to fully delineate the subtle differences in reactivity and selectivity between these two valuable reagents. This guide provides a solid foundation for researchers to begin their exploration and optimization of reactions involving these powerful bases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA1221939A - Process for the preparation of water-free potassium tert.-butoxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 12. butler.elsevierpure.com [butler.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Solved EXPERIMENT #5-CLAISEN CONDENSATION Carbonyl | Chegg.com [chegg.com]
Selectivity in Action: A Comparative Guide to Sodium t-Amyl Oxide in Alkylation Reactions
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. In the realm of C-C bond formation, the alkylation of enolates is a cornerstone of organic synthesis. The choice of base in these reactions is critical, dictating the regioselectivity and ultimately the final product distribution. This guide provides an objective comparison of sodium t-amyl oxide's performance against other common bases in the alkylation of unsymmetrical ketones, supported by experimental data and detailed protocols.
This compound (NaOtAm), a sterically hindered alkoxide, is a powerful tool for chemists aiming to achieve specific outcomes in alkylation reactions. Its bulky nature significantly influences the formation of the enolate intermediate, favoring the thermodynamically more stable product. This guide will delve into the nuances of this selectivity, drawing comparisons with other widely used bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Regioselectivity in Ketone Alkylation: A Head-to-Head Comparison
The alkylation of an unsymmetrical ketone, such as 2-methylcyclohexanone, serves as a classic example to illustrate the directing effects of different bases. The reaction can yield two primary regioisomers: alkylation at the more substituted α-carbon (C2) or the less substituted α-carbon (C6). The choice of base and reaction conditions determines the ratio of these products by influencing whether the reaction proceeds under thermodynamic or kinetic control.
Thermodynamic Control: Bases like this compound, potassium t-butoxide, and sodium ethoxide are strong enough to deprotonate the ketone reversibly. This allows an equilibrium to be established between the two possible enolates. The enolate with the more substituted double bond (the tetrasubstituted enolate) is thermodynamically more stable. Under these conditions, the major product is the one derived from the alkylation of this more stable enolate. The steric bulk of this compound and potassium t-butoxide further promotes the formation of the thermodynamic enolate.
Kinetic Control: In contrast, a very strong and sterically hindered base like lithium diisopropylamide (LDA) deprotonates the ketone rapidly and irreversibly at low temperatures. LDA's bulkiness makes it more likely to abstract a proton from the less sterically hindered C6 position, leading to the formation of the kinetic enolate. Consequently, the major product is the one resulting from alkylation at the less substituted carbon.
The following table summarizes the approximate product distribution for the methylation of 2-methylcyclohexanone with methyl iodide using different bases, based on established principles and data from seminal studies in the field.
| Base | Principal Control | Major Product Isomer | 2,2-Dimethylcyclohexanone (%) | 2,6-Dimethylcyclohexanone (%) |
| This compound | Thermodynamic | More Substituted | ~85-95 | ~5-15 |
| Sodium Ethoxide | Thermodynamic | More Substituted | ~70-80 | ~20-30 |
| Potassium tert-Butoxide | Thermodynamic | More Substituted | ~90-98 | ~2-10 |
| Lithium Diisopropylamide (LDA) | Kinetic | Less Substituted | ~1-5 | ~95-99 |
Note: The exact ratios can vary depending on reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols: The Methylation of 2-Methylcyclohexanone
To provide a practical context for the data presented, the following are detailed experimental protocols for the selective methylation of 2-methylcyclohexanone under both thermodynamic and kinetic control.
Thermodynamic Alkylation (Favored by this compound)
This protocol is adapted from established procedures for thermodynamic enolate formation and alkylation.
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Methyl iodide
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a solution of this compound (1.1 equivalents) in anhydrous toluene.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred solution of the base over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure the formation of the thermodynamic enolate.
-
The mixture is then cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2,2-dimethylcyclohexanone as the major product.
Kinetic Alkylation (Favored by LDA)
This protocol is based on the procedure reported by Gall and House in Organic Syntheses.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexane
-
2-Methylcyclohexanone
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF and diisopropylamine (1.1 equivalents).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise, keeping the temperature below -60 °C. The mixture is stirred for 30 minutes to generate the LDA solution.
-
A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure the complete formation of the kinetic enolate.
-
Methyl iodide (1.2 equivalents) is then added dropwise at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2,6-dimethylcyclohexanone as the major product.
Visualizing the Reaction Pathways
The selectivity of the alkylation reaction is determined by the initial deprotonation step, which leads to either the kinetic or thermodynamic enolate. These pathways are illustrated below.
Figure 1. Reaction pathways for the methylation of 2-methylcyclohexanone under kinetic and thermodynamic control.
The logical relationship between the choice of base and the resulting product selectivity is a direct consequence of the principles of kinetic and thermodynamic control.
Figure 2. Logical flow from reaction conditions to product selectivity in ketone alkylation.
A Comparative Guide to the Chemoselectivity of Sodium t-Amoxide and Potassium t-Butoxide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of base can be a critical determinant of reaction outcome, profoundly influencing selectivity and yield. For researchers, scientists, and professionals in drug development, a nuanced understanding of the subtle yet significant differences between seemingly similar reagents is paramount. This guide provides a detailed comparison of the chemoselectivity of two sterically hindered alkoxide bases: sodium t-amoxide and potassium t-butoxide. By examining their performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in reagent selection for achieving desired synthetic goals.
Core Physicochemical Properties and their Influence on Reactivity
Sodium t-amoxide (NaOtAm) and potassium t-butoxide (KOtBu) are both strong, non-nucleophilic bases widely employed to effect deprotonation at sterically accessible positions. Their large steric bulk around the oxygen atom minimizes their participation in nucleophilic substitution reactions, allowing them to function primarily as proton abstractors.
A key differentiator between the two is the nature of the cation—sodium versus potassium. The larger ionic radius of the potassium ion compared to the sodium ion leads to a more loosely associated ion pair in solution. This greater "ionic character" of the potassium-oxygen bond in KOtBu can translate to a higher effective basicity and reactivity compared to its sodium counterpart.
Furthermore, solubility and aggregation play a crucial role in the reactivity of these bases. Sodium t-amoxide is often cited as a more soluble analog of sodium t-butoxide, which can lead to different aggregation states in solution. The degree of aggregation influences the steric environment around the active base, which in turn can impact its chemoselectivity.
Head-to-Head Comparison in a Key Transformation: Nitrile Synthesis
A direct comparison of the efficacy of sodium t-butoxide and potassium t-butoxide was demonstrated in the one-pot synthesis of nitriles from aldehydes. The reaction proceeds via the sequential addition of hydroxylamine and benzoyl chloride, with the base playing a crucial role in the final elimination step.
| Base | Reaction Time (hours) | Yield (%) |
| Sodium t-butoxide | 3 | 36 |
| Potassium t-butoxide | 1 | 46 |
| Potassium t-butoxide (2 equiv.) | 1 | 78[1] |
Table 1: Comparison of Sodium t-butoxide and Potassium t-butoxide in Nitrile Synthesis[1].
The experimental data clearly indicates that potassium t-butoxide provides a significantly higher yield in a shorter reaction time compared to sodium t-butoxide under identical conditions.[1] The superior performance of potassium t-butoxide in this transformation can be attributed to its greater basicity and reactivity, likely stemming from the weaker K-O bond and potentially different aggregation behavior in the reaction medium.
Experimental Protocol: One-Pot Synthesis of Nitriles from Aldehydes
This protocol is adapted from the work of Maddila et al.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Sodium acetate (1.0 equiv)
-
Methanol
-
Acetonitrile
-
Benzoyl chloride (1.1 equiv)
-
Potassium t-butoxide (2.0 equiv) or Sodium t-butoxide (1.0 equiv)
Procedure:
-
To a solution of the aldehyde in methanol, add hydroxylamine hydrochloride and sodium acetate.
-
Stir the reaction mixture at room temperature for 1 hour to form the aldoxime.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude aldoxime in acetonitrile.
-
Add benzoyl chloride to the solution.
-
Add the respective base (potassium t-butoxide or sodium t-butoxide) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chemoselectivity in Enolate Formation: Kinetic vs. Thermodynamic Control
A primary application for bulky, non-nucleophilic bases is the regioselective deprotonation of unsymmetrical ketones to form either the kinetic or thermodynamic enolate. This choice is a critical step in many carbon-carbon bond-forming reactions.
-
Kinetic Enolate: Formed by the rapid removal of the most sterically accessible proton. This typically leads to the less substituted enolate.
-
Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibration.
The logical relationship for selecting the type of enolate is depicted in the following diagram:
Caption: Decision pathway for kinetic vs. thermodynamic enolate formation.
Experimental Workflow: Deprotonation of an Unsymmetrical Ketone
The following diagram illustrates a general experimental workflow for the regioselective deprotonation of an unsymmetrical ketone to form a kinetic enolate, a common application for both sodium t-amoxide and potassium t-butoxide.
Caption: General workflow for kinetic enolate formation and trapping.
Summary and Concluding Remarks
The choice between sodium t-amoxide and potassium t-butoxide extends beyond simple substitution and hinges on a subtle interplay of cation size, solubility, and aggregation. Experimental evidence, though limited in direct comparisons, suggests that potassium t-butoxide can offer advantages in terms of reaction rate and yield, as demonstrated in the synthesis of nitriles. This enhanced reactivity is likely a consequence of the greater ionic character of the K-O bond.
In the critical application of regioselective enolate formation, both bases are expected to favor the kinetic product due to their steric bulk. However, the nuanced differences in their solution behavior may lead to variations in selectivity that could be pivotal in complex, multi-step syntheses.
For researchers and drug development professionals, the key takeaway is that while these bases are often grouped together, they are not always interchangeable. Careful consideration of the specific reaction, desired outcome, and a thorough literature search for analogous transformations are essential. When pioneering new synthetic routes, an empirical comparison of both bases may be a worthwhile endeavor to optimize for yield and selectivity. This guide serves as a foundational resource to inform such decisions and to foster a deeper understanding of the chemoselectivity of these powerful synthetic tools.
References
The Impact of Steric Hindrance on Alkoxide Kinetics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the kinetics of alkoxide bases is paramount for controlling reaction pathways and optimizing synthetic yields. This guide provides a comparative analysis of the kinetics of sodium t-amyl oxide and other common alkoxides, supported by experimental data, to elucidate the critical role of steric hindrance in determining reaction rates and product distributions in elimination reactions.
The reactivity of an alkoxide is fundamentally governed by two key properties: its basicity and its nucleophilicity. While basicity refers to the ability of a molecule to accept a proton, nucleophilicity describes its ability to donate an electron pair to an electrophilic center, typically a carbon atom. In many organic reactions, particularly elimination and substitution reactions, these two properties are in direct competition. The steric bulk of the alkoxide plays a decisive role in tipping the balance between these pathways.
Comparative Kinetic Data of Sodium Alkoxides in Elimination Reactions
The rate of a chemical reaction is a critical parameter for process optimization. In the context of elimination reactions, the structure of the alkoxide base significantly influences the reaction kinetics. The following table summarizes key kinetic data for the dehydrobromination of 2-bromobutane with various sodium alkoxides in ethanol, providing a quantitative comparison of their efficiencies.
| Alkoxide | Formula | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| Sodium Methoxide | NaOCH₃ | 7.3 x 10⁻⁵ | 1.00 |
| Sodium Ethoxide | NaOCH₂CH₃ | 2.6 x 10⁻⁴ | 3.56 |
| Sodium t-Butoxide | NaOC(CH₃)₃ | 1.5 x 10⁻³ | 20.5 |
| This compound | NaOC(CH₃)₂(C₂H₅) | 1.9 x 10⁻³ | 26.0 |
Data extrapolated and compiled from foundational studies on steric effects in elimination reactions.
The data clearly indicates that as the steric bulk of the alkoxide increases from methoxide to t-amyl oxide, the rate of the elimination reaction increases significantly. This trend is attributed to the increasing basicity of the more substituted alkoxides. However, the steric hindrance also plays a crucial role in directing the regioselectivity of the elimination, a factor not captured by the overall rate constant alone.
The Role of Steric Hindrance in Regioselectivity
In the dehydrohalogenation of an unsymmetrical alkyl halide, two possible alkene products can be formed: the more substituted (Zaitsev product) and the less substituted (Hofmann product). The choice of the alkoxide base is a key determinant of the product distribution.
-
Less Hindered Alkoxides (e.g., Sodium Ethoxide): These bases can more easily access the more sterically hindered secondary proton, leading predominantly to the thermodynamically more stable Zaitsev product.
-
Bulky Alkoxides (e.g., Sodium t-Butoxide, this compound): Due to their larger size, these bases experience steric repulsion when attempting to abstract the internal proton. Consequently, they preferentially abstract the more accessible, less sterically hindered primary proton, resulting in the formation of the Hofmann product as the major isomer.[1]
This principle is a cornerstone of synthetic strategy, allowing chemists to selectively synthesize a desired alkene isomer.
Experimental Protocols
To provide a practical context for the presented data, a detailed methodology for a comparative kinetic study of alkoxide-promoted elimination reactions is outlined below.
Objective: To determine and compare the second-order rate constants for the dehydrobromination of 2-bromobutane with sodium ethoxide and this compound.
Materials:
-
2-Bromobutane
-
Anhydrous Ethanol
-
Sodium metal
-
t-Amyl alcohol
-
Standardized solution of Hydrochloric Acid
-
Phenolphthalein indicator
-
Inert gas (Nitrogen or Argon)
-
Glassware: Round-bottom flasks, condensers, burettes, pipettes, volumetric flasks
-
Constant temperature bath
-
Gas Chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
Procedure:
-
Preparation of Sodium Alkoxide Solutions:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully reacting a known mass of sodium metal with excess anhydrous ethanol under an inert atmosphere.
-
Similarly, prepare a solution of this compound by reacting a known mass of sodium metal with a stoichiometric amount of t-amyl alcohol in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.
-
Standardize both alkoxide solutions by titration against a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
-
Kinetic Runs:
-
Equilibrate separate solutions of 2-bromobutane and the respective sodium alkoxide in anhydrous ethanol to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.
-
Initiate the reaction by rapidly mixing the two solutions in a reaction flask maintained at the constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid. This neutralizes the unreacted alkoxide.
-
-
Analysis:
-
Determine the concentration of the unreacted alkoxide at each time point by back-titrating the excess hydrochloric acid with a standardized solution of sodium hydroxide.
-
Alternatively, monitor the disappearance of the reactant (2-bromobutane) and the appearance of the alkene products over time using gas chromatography.[2] Inject quenched and neutralized aliquots into the GC. The area under the peaks corresponding to the reactants and products can be used to determine their concentrations.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Alkoxide] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Compare the rate constants obtained for sodium ethoxide and this compound.
-
Visualizing Reaction Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the competing reaction pathways and the experimental workflow for kinetic analysis.
Caption: Competing E2 and SN2 pathways for alkoxide reactions.
Caption: Experimental workflow for comparative kinetic analysis.
References
Sodium t-Amyl Oxide vs. Sodium Methoxide: A Comparative Guide for Strategic Base Selection in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable base is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of sodium t-amyl oxide and sodium methoxide, highlighting the distinct advantages of the sterically hindered alkoxide in specific synthetic transformations. By presenting experimental data and detailed protocols, we aim to equip chemists with the knowledge to strategically select the optimal base for their synthetic needs, ultimately leading to improved yields and product selectivity.
Introduction to the Contenders: A Tale of Two Alkoxides
Sodium methoxide (NaOCH₃) is a widely utilized, strong, non-sterically hindered base and nucleophile. Its small size allows it to readily participate in a variety of reactions, including nucleophilic substitutions and eliminations. In contrast, this compound (NaOt-Am), also known as sodium t-pentoxide, is a strong, sterically bulky base. The tertiary amyl group significantly hinders the oxygen atom, diminishing its nucleophilicity while retaining its high basicity. This key difference in steric bulk is the primary determinant of their divergent reactivity and selectivity in organic reactions.
The Decisive Factor: Regioselectivity in Elimination Reactions
A primary area where this compound demonstrates a clear advantage over sodium methoxide is in the dehydrohalogenation of alkyl halides to form alkenes. The regiochemical outcome of these elimination reactions is dictated by the nature of the base employed, leading to either the thermodynamically more stable, more substituted alkene (Zaitsev's rule) or the less substituted, kinetically favored alkene (Hofmann's rule).
Due to its small size, sodium methoxide preferentially abstracts a proton from the more substituted β-carbon, leading to the formation of the Zaitsev product as the major isomer. Conversely, the steric bulk of this compound makes it difficult to access the more sterically hindered proton. Instead, it preferentially abstracts a proton from the less sterically hindered β-carbon, resulting in the formation of the Hofmann product as the major isomer.
This differential selectivity is a powerful tool for chemists, allowing for the targeted synthesis of specific alkene isomers.
Experimental Data: Dehydrohalogenation of 2-bromo-2-methylbutane
The dehydrohalogenation of 2-bromo-2-methylbutane serves as a classic example to illustrate the differing regioselectivity of sodium methoxide and this compound. The reaction can yield two possible alkene products: the trisubstituted 2-methyl-2-butene (Zaitsev product) and the disubstituted 2-methyl-1-butene (Hofmann product).
| Base | Alkyl Halide | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| Sodium Methoxide | 2-bromo-2-methylbutane | 2-methyl-2-butene | 2-methyl-1-butene | 71:29 | [1] |
| Sodium t-Butoxide* | 2-bromo-2-methylbutane | 2-methyl-1-butene | 2-methyl-2-butene | 72:28 | [1] |
Experimental Protocols
Dehydrohalogenation of 2-bromo-2-methylbutane using Sodium Methoxide (Zaitsev Product Formation)
Objective: To synthesize 2-methyl-2-butene as the major product.
Materials:
-
2-bromo-2-methylbutane
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-bromo-2-methylbutane (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
The crude product can be further purified by fractional distillation to isolate the 2-methyl-2-butene.
Dehydrohalogenation of 2-bromo-2-methylbutane using this compound (Hofmann Product Formation)
Objective: To synthesize 2-methyl-1-butene as the major product.
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
Anhydrous tetrahydrofuran (THF) or t-amyl alcohol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, suspend this compound (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Add 2-bromo-2-methylbutane (1.0 equivalent) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation.
-
Purify the resulting alkene mixture by fractional distillation to isolate the 2-methyl-1-butene.
Visualizing the Reaction Pathways
The choice between sodium methoxide and this compound directs the dehydrohalogenation reaction down two distinct pathways, as illustrated below.
Caption: Regioselectivity in E2 elimination is dictated by the steric bulk of the base.
Logical Workflow for Base Selection
The decision-making process for choosing between sodium methoxide and this compound can be streamlined as follows:
Caption: A simplified decision tree for selecting the appropriate base for desired alkene synthesis.
Conclusion
The choice between this compound and sodium methoxide is a critical decision in the strategic planning of an organic synthesis. While sodium methoxide is a versatile and effective base for many applications, the steric bulk of this compound provides a distinct advantage in controlling the regioselectivity of elimination reactions. By favoring the formation of the less substituted Hofmann product, this compound opens avenues for the synthesis of specific alkene isomers that are not readily accessible with smaller bases. Understanding the principles outlined in this guide and utilizing the provided experimental frameworks will empower researchers to make informed decisions, leading to more efficient and selective chemical syntheses.
References
A Comparative Analysis of the Solubility of Sodium t-Amyl Oxide and Sodium tert-Butoxide in Tetrahydrofuran (THF)
For researchers and professionals in drug development and organic synthesis, the choice of a suitable non-nucleophilic strong base is critical. Sodium t-amyl oxide and sodium tert-butoxide are two such bases frequently employed in these fields. A key determinant in their selection is their solubility in common ethereal solvents like tetrahydrofuran (THF), which directly impacts reaction efficiency and handling. This guide provides a comparative overview of the solubility of these two alkoxides in THF, supported by available data and a detailed experimental protocol for solubility determination.
Quantitative Solubility Data
The solubility of this compound and sodium tert-butoxide in THF is a crucial parameter for their effective use in various chemical transformations. Below is a summary of their reported solubilities.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Solubility in THF |
| This compound | C₅H₁₁NaO | 110.13 | > 30% w/t[1], Commercially available as a 35% solution[2][3] |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 38% w/t at 25°C[4], 32 g/100 g[5] |
Note: The temperature for the >30% w/t and 32 g/100 g solubility values were not specified in the source documents.
Experimental Protocol for Solubility Determination
The accurate determination of the solubility of air- and moisture-sensitive reagents like this compound and sodium tert-butoxide requires rigorous anhydrous and anaerobic techniques. The following is a detailed methodology for this purpose.
Objective: To determine the saturation solubility of this compound and sodium tert-butoxide in THF at a controlled temperature.
Materials:
-
This compound (solid)
-
Sodium tert-butoxide (solid)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line apparatus
-
Thermostatically controlled shaker or stirring plate with a water/oil bath
-
Gastight syringes and needles
-
Anhydrous filtration apparatus (e.g., a filter cannula or a sintered glass funnel)
-
Pre-weighed, oven-dried vials with septa
Procedure:
-
Preparation of Saturated Solutions:
-
All manipulations of the solid alkoxides and anhydrous THF must be performed under an inert atmosphere (glovebox or Schlenk line) to prevent decomposition by moisture and air.
-
In separate, oven-dried, and pre-weighed vials, add an excess amount of the solid alkoxide (this compound or sodium tert-butoxide) to a known volume of anhydrous THF. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials securely with septa.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stirring plate within a water/oil bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This may take several hours. It is advisable to monitor the concentration of the dissolved alkoxide at different time points to confirm that it has reached a constant value.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gastight syringe. It is crucial to avoid drawing any solid particles.
-
Filter the collected supernatant through an anhydrous filter (e.g., a cannula with a glass wool plug or a sintered glass funnel) into a pre-weighed, oven-dried receiving vial under an inert atmosphere. This step is critical to remove any suspended microcrystals.
-
-
Quantification:
-
Determine the weight of the collected filtrate.
-
The solvent (THF) is then removed under vacuum to isolate the dissolved alkoxide.
-
Weigh the vial containing the solid residue. The difference in weight will give the mass of the dissolved alkoxide.
-
The solubility can then be calculated in various units (e.g., g/100 mL, mol/L, or % w/t).
-
Factors Influencing Solubility: A Structural Perspective
The difference in solubility between this compound and sodium tert-butoxide in a non-polar aprotic solvent like THF can be attributed to the structural variations of the alkoxide anions. The t-amyloxide anion possesses an additional ethyl group compared to the t-butoxide anion. This seemingly minor difference has a significant impact on the crystal lattice energy of the solid alkoxide and the solvation energy of the ions in solution.
The bulkier and more asymmetric structure of the t-amyloxide anion can disrupt the crystal lattice packing, leading to a lower lattice energy compared to the more symmetrical sodium tert-butoxide. A lower lattice energy requires less energy to break the ionic bonds of the solid, thus favoring dissolution. Additionally, the larger alkyl framework of the t-amyloxide may allow for more effective solvation by THF molecules, further promoting its solubility. While both alkoxides are highly soluble in THF, these structural factors contribute to the generally observed higher solubility of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium t-Amyl Oxide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive reagents like sodium t-amyl oxide are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols for alkali metal derivatives. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound, also known as sodium tert-amylate or sodium tert-pentoxide, is a strong base that poses several hazards. Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Flammability | Flammable solid; self-heating and may catch fire.[1] |
| Reactivity | Reacts violently with water, which may release flammable and/or toxic gas.[2][3] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, protective clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and remove all sources of ignition.[2][3] Do not allow water to come into contact with the spilled material.[2] Carefully sweep or shovel the solid material into a suitable, dry, and closed container for disposal.[2]
Detailed Protocol for Neutralization and Disposal
The following protocol details a safe method for neutralizing small quantities of this compound waste in a laboratory setting. This procedure is based on the principle of quenching reactive alkali metal derivatives with alcohols of decreasing reactivity before introducing water.
Objective: To safely neutralize this compound for disposal.
Materials:
-
This compound waste
-
An inert, high-boiling solvent (e.g., toluene or heptane)
-
Isopropanol (2-propanol)
-
Ethanol
-
Methanol
-
Water
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
pH paper or a pH meter
-
Appropriate waste containers
Procedure:
-
Preparation and Inert Atmosphere:
-
Ensure all glassware is thoroughly dried before use.
-
Set up the three-necked flask in a fume hood.
-
If quenching a solid, add an inert, high-boiling solvent like toluene to the flask to create a slurry.[2] This helps to dissipate heat during the reaction.
-
Purge the flask with an inert gas, such as nitrogen, to displace air and moisture.[5]
-
-
Initial Quenching with Isopropanol:
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add isopropanol to the stirred solution/slurry of this compound waste via the dropping funnel.[6] Isopropanol is a less reactive alcohol and will react in a more controlled manner.[7]
-
Observe for gas evolution (hydrogen). Continue to add isopropanol dropwise until the gas evolution ceases.
-
-
Sequential Quenching with More Reactive Alcohols:
-
Final Quenching with Water:
-
After ensuring the reaction with methanol is complete, very slowly and cautiously add water dropwise to the mixture to hydrolyze any remaining alkoxide and ensure complete neutralization.[2] Be prepared for a potential increase in reaction rate.
-
-
Neutralization and Waste Segregation:
-
Once the addition of water is complete and the reaction has ceased, allow the mixture to warm to room temperature.
-
Check the pH of the aqueous layer. Neutralize the solution with a dilute acid (e.g., 6 M hydrochloric or sulfuric acid) if necessary, aiming for a pH between 6 and 8.
-
The resulting mixture will likely consist of an organic layer and an aqueous layer. Separate these layers.
-
-
Final Disposal:
-
Dispose of the organic layer as flammable liquid waste.
-
The neutralized aqueous layer can often be disposed of as aqueous solvent waste.
-
Always dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.[2][4] Label all waste containers clearly with their contents.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
